Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)11-5-6-14-8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLKAYMSAGGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559549 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121591-81-9 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant biological context to support research and development in this area. The benzoxazine scaffold is a key structural motif in a variety of biologically active molecules, including derivatives that have shown promise as anticancer agents, notably as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[3]
Synthetic Pathway
The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is primarily achieved through a two-step process. The first step involves the esterification of 3-amino-4-hydroxybenzoic acid to produce the key intermediate, Methyl 4-amino-3-hydroxybenzoate. The subsequent step is an intramolecular cyclization reaction with 1,2-dibromoethane to form the final benzoxazine ring system.
Data Presentation
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Methyl 4-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | White solid | 98-100[4] |
| Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate | C₁₀H₁₁NO₃ | 193.20 | Light brown solid | Not available |
Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Methyl 4-amino-3-hydroxybenzoate | (Varian A-60D): Signals corresponding to aromatic protons, amino group, hydroxyl group, and methyl ester protons.[5] | Not available | (KBr WAFER): Peaks corresponding to N-H, O-H, C=O (ester), and aromatic C-H and C=C stretching.[5] | M⁺ = 167[5] |
| Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate | (DMSO-d6, 300 MHz): 7.28 (t, 1H), 7.35 (d, 1H), 7.60 (t, 1H), 7.69 (s, 1H), 8.34 (d, 1H), 4.94 (s, 2H), 3.32 (s, 3H), 2.43 (s, 3H).[6] | (DMSO-d6, 75 MHz): 158.6, 151.6, 143.0, 142.9, 136.5, 133.3, 128.6, 126.6, 125.6, 124.3, 122.6, 120.1, 50.2, 33.3, 17.8.[6] | Not available | Not available |
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate
This procedure follows a Fischer esterification method.[7]
Materials:
-
3-amino-4-hydroxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Water
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for approximately 45 minutes.[7]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Rinse the reaction flask with dichloromethane and add it to the separatory funnel.
-
Extract the product into the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-amino-3-hydroxybenzoate as a white solid.[8]
Step 2: Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
This procedure involves a cyclization reaction.[3]
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
1,2-dibromoethane
-
Anhydrous potassium carbonate
-
Dimethylacetamide (DMAC)
Procedure:
-
Combine Methyl 4-amino-3-hydroxybenzoate, 1,2-dibromoethane, and anhydrous potassium carbonate in a round-bottom flask.
-
Add dimethylacetamide (DMAC) as the solvent.
-
Heat the mixture under reflux for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Isolate the crude product by filtration to remove inorganic salts.
-
Purify the crude product by column chromatography to obtain Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate as a light brown solid.[3]
Mandatory Visualizations
Signaling Pathway
The biological activity of benzoxazine derivatives is often linked to the inhibition of PARP1, a key enzyme in DNA repair. The following diagram illustrates the PARP1-mediated DNA damage repair pathway.
Caption: PARP1-mediated DNA damage repair signaling pathway.
Experimental Workflow
The development of novel anticancer agents, such as PARP1 inhibitors based on the benzoxazine scaffold, follows a structured workflow from initial discovery to preclinical evaluation.
Caption: Anticancer drug discovery and development workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of computational methods for anticancer drug discovery, design, and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 4. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 5. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
An In-depth Technical Guide to Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available data on its chemical structure, properties, synthesis, and potential biological relevance, presenting it in a structured format for ease of reference and comparison.
Core Chemical Properties
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is an organic compound featuring a benzoxazine core.[3] The fundamental chemical identifiers and properties of this molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | [3] |
| CAS Number | 121591-81-9 | [3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.2 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)OCCN2 | [3] |
| InChI Key | KKPLKAYMSAGGCN-UHFFFAOYSA-N | [3] |
Synthesis
The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is typically achieved through a cyclization reaction. A general synthetic approach is outlined below.
General Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of Methyl 4-amino-3-hydroxybenzoate with 1,2-dibromoethane.[3] The reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a high-boiling polar aprotic solvent like dimethylacetamide (DMAC).[3] The reaction mixture is heated under reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like filtration and column chromatography.[3]
Spectral Data
While specific spectral data for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is not available in the reviewed literature, the following table outlines the expected spectral characteristics based on its structure.
| Spectroscopy | Expected Key Signals |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the oxazine ring, the N-H proton, and the methyl ester protons. |
| ¹³C NMR | Resonances for aromatic carbons, methylene carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. |
| IR | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (ester), and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (193.2 g/mol ). |
Potential Biological Activity and Signaling Pathways
The benzoxazine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of 3,4-dihydro-2H-benzo[b][1][2]oxazine have been investigated for a range of therapeutic applications, most notably as anticancer agents.
While no specific biological data for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate has been reported, studies on structurally related benzoxazine derivatives suggest potential mechanisms of action that could be relevant. These include:
-
Inhibition of DNA Repair Pathways: Some benzoxazine derivatives have been shown to act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. This leads to delayed DNA repair, cell cycle arrest, and apoptosis in cancer cells.
-
Downregulation of Oncogenes: Certain benzoxazinone derivatives have been found to downregulate the expression of the c-Myc oncogene, which is often overexpressed in cancer cells.
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PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Some 2H-benzo[b][1][2]oxazine derivatives have been identified as inhibitors of PI3Kα.
Based on these findings for related compounds, a potential, though unconfirmed, signaling pathway for the anticancer activity of benzoxazine derivatives can be visualized.
It is crucial to emphasize that these pathways are based on studies of related compounds and have not been specifically demonstrated for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. Further research is required to elucidate its precise mechanism of action.
Conclusion
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is a compound with a well-defined structure and a feasible synthetic route. While specific physicochemical and biological data are currently limited in the public domain, the broader class of benzoxazine derivatives shows significant promise, particularly in the development of novel anticancer therapeutics. This guide serves as a foundational resource for researchers and professionals, highlighting both the known aspects of this compound and the areas where further investigation is warranted. The potential for this molecule to interact with key cellular signaling pathways makes it an intriguing candidate for future drug discovery and development efforts.
An In-depth Technical Guide on the Physical Properties of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
An In-depth Technical Guide on the Physical Properties of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a summary of the known physical characteristics of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document also outlines standardized experimental protocols for the determination of key physical properties such as melting point, boiling point, and solubility. Furthermore, a logical workflow for the characterization of these properties is presented.
Introduction
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate belongs to the benzoxazine class of heterocyclic compounds. Its structural framework, featuring a fused benzene and oxazine ring, makes it a potential scaffold for the development of novel therapeutic agents and functional materials.[3] The physical properties of a compound are critical determinants of its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its processability and stability in material applications. This guide serves as a resource for researchers by consolidating the available information and providing standardized methodologies for further investigation.
Core Physical Properties
While specific experimentally determined physical properties for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate are not widely reported, the following table summarizes its fundamental molecular attributes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.20 g/mol | [3] |
| IUPAC Name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | [3] |
| CAS Number | 121591-81-9 | [3] |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1NCCO2 | [3] |
| InChI Key | KKPLKAYMSAGGCN-UHFFFAOYSA-N | [3] |
| Physical State | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
To facilitate further research and characterization of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, the following are detailed, standardized protocols for determining its key physical properties.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
-
Procedure:
-
Ensure the compound is finely powdered by grinding a small amount in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating can be done to estimate the range).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting point range.
-
For a pure compound, the melting point range should be narrow (typically 0.5-2 °C).
-
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. If Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is a high-melting solid, its boiling point would be determined under reduced pressure to prevent decomposition.
-
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or oil bath)
-
Clamps and stand
-
-
Procedure (for atmospheric pressure):
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) into the liquid.
-
Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.
-
Heat the apparatus slowly and evenly.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
Continue gentle heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for purification, formulation, and designing biological assays.
-
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Spatula or micropipette
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), hexane).
-
-
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a test tube.
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble at that concentration. Continue adding the compound in small increments until it no longer dissolves to determine the approximate solubility.
-
If the solid has not dissolved, continue adding the solvent in small increments, agitating after each addition, until the solid dissolves or a large volume of solvent has been added.
-
Qualitative solubility can be categorized as:
-
Soluble: Dissolves completely.
-
Slightly soluble: A noticeable amount dissolves, but some solid remains.
-
Insoluble: No apparent dissolution.
-
-
For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Workflow and Visualization
The following diagram illustrates a logical workflow for the determination of the physical properties of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Signaling Pathways and Biological Activity
A comprehensive search of scientific databases did not yield any specific information regarding the interaction of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate with known signaling pathways or its specific biological activities. Compounds with the benzoxazine scaffold have been investigated for a wide range of biological activities, and this particular derivative may serve as a lead compound for future drug discovery efforts. Further research, including in vitro and in vivo studies, is required to elucidate its pharmacological profile.
Conclusion
This technical guide provides the foundational information available for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and outlines the necessary experimental protocols to fully characterize its physical properties. The systematic determination of its melting point, boiling point, and solubility will provide crucial data for its advancement in research and development, particularly in the fields of medicinal chemistry and materials science. The absence of data on its biological interactions highlights a significant area for future investigation.
References
- 1. Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate | C10H9NO4 | CID 59153381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | C10H11NO3 | CID 14373654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 121591-81-9 [smolecule.com]
A Technical Guide to Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
A Technical Guide to Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
CAS Number: 121591-81-9
This technical guide provides an in-depth overview of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its potential applications as a scaffold for anticancer agents, with a focus on the PI3K/Akt signaling pathway.
Compound Identification and Properties
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is a benzoxazine derivative with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol .[3] The structure consists of a benzene ring fused to a 1,4-oxazine ring, with a methyl carboxylate group at position 5.
| Property | Value | Reference |
| CAS Number | 121591-81-9 | [3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.2 g/mol | [3] |
| IUPAC Name | methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | [3] |
| Canonical SMILES | COC(=O)C1=CC=C2OCCN=C12 | [3] |
| InChI Key | KKPLKAYMSAGGCN-UHFFFAOYSA-N | [3] |
Synthesis Protocol
The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is typically achieved through the cyclization of a substituted aminophenol.[3][4] The following protocol is a detailed method for its preparation.
Starting Material: Methyl 4-amino-3-hydroxybenzoate Reagents: 1,2-Dibromoethane, Anhydrous Potassium Carbonate, Dimethylacetamide (DMAC)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 4-amino-3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.2 eq), and dimethylacetamide (DMAC) to create a suspension.
-
Addition of Reagent: To the stirred suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 165 °C) and maintain this temperature for 10-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the starting material is consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate as a solid.
Synthesis Workflow:
Caption: Synthetic workflow for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), -OCH₂- protons (δ 4.2-4.5 ppm), -NCH₂- protons (δ 3.3-3.6 ppm), -OCH₃ protons (δ 3.8-3.9 ppm), -NH proton (broad singlet, δ 4.5-5.5 ppm). |
| ¹³C NMR | Carbonyl carbon (δ 165-170 ppm), Aromatic carbons (δ 110-150 ppm), -OCH₂- carbon (δ 65-70 ppm), -NCH₂- carbon (δ 40-45 ppm), -OCH₃ carbon (δ 50-55 ppm). |
| IR (cm⁻¹) | N-H stretch (3300-3400), C=O stretch (1680-1720), C-O stretch (1200-1280), Aromatic C=C stretch (1500-1600). |
| Mass Spec. | [M]+ peak corresponding to the molecular weight (193.2). |
Biological Activity and Signaling Pathways
Derivatives of the 2H-benzo[b][1][2]oxazine scaffold have shown promising anticancer activity.[1][5][6] Notably, compounds bearing this core structure have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers.[5]
PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of benzoxazine derivatives.
Experimental Protocol for Anticancer Activity Evaluation:
The following is a generalized protocol for assessing the in vitro anticancer activity of compounds like Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
-
Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[5]
-
-
Western Blot Analysis:
-
Treat cells with the test compound at its IC₅₀ concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Experimental Workflow for Anticancer Drug Screening:
Caption: A general workflow for screening anticancer activity of benzoxazine derivatives.
Conclusion
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate serves as a valuable building block in medicinal chemistry. Its synthesis is straightforward, and its derivatives have demonstrated significant potential as anticancer agents, particularly through the inhibition of the PI3K/Akt signaling pathway. Further investigation into the structure-activity relationships of its analogs could lead to the development of novel and effective cancer therapeutics. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
An In-depth Technical Guide to Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is a heterocyclic organic compound built upon the 3,4-dihydro-2H-benzo[b][1][2]oxazine core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives.[1][3][4] Compounds incorporating this framework have shown promise as anticancer agents, highlighting the potential of this molecule as a lead compound for the development of novel therapeutics.[2][5] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological context of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, aimed at researchers and professionals in the field of drug development.
Molecular Structure and Properties
| Property | Value | Reference |
| IUPAC Name | methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | --INVALID-LINK-- |
| CAS Number | 121591-81-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 193.20 g/mol | --INVALID-LINK-- |
| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)OCCN2 | --INVALID-LINK-- |
Spectroscopic Data (Predicted and from Analogs)
Detailed spectroscopic data for the title compound is not available in the public domain. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | m |
| O-CH₂ | ~4.3 | t |
| N-CH₂ | ~3.4 | t |
| NH | ~4.5 (broad) | s |
| OCH₃ | ~3.8 | s |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~167 |
| Aromatic C-O | ~145 |
| Aromatic C-N | ~138 |
| Aromatic C-H | 115 - 125 |
| Aromatic C-C(O) | ~118 |
| O-CH₂ | ~65 |
| N-CH₂ | ~44 |
| OCH₃ | ~52 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (ester) | 1700-1725 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch (ether and ester) | 1000-1300 |
| C-N Stretch | 1000-1250 |
Experimental Protocols
Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
A general and widely utilized method for the synthesis of the 3,4-dihydro-2H-benzo[b][1][2]oxazine core involves the reaction of an appropriate 2-aminophenol derivative with a 1,2-dihaloethane. The following protocol is a representative procedure based on established synthetic strategies for this class of compounds.
Starting Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Methyl 4-amino-3-hydroxybenzoate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Caption: Synthetic workflow for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Biological Activity and Signaling Pathways
While specific studies on Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate are limited, the broader class of 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives has demonstrated significant potential as anticancer agents.[2][5]
Research has indicated that certain derivatives of this scaffold can selectively inhibit the growth of hypoxic cancer cells.[2] Hypoxia, or low oxygen tension, is a common feature of solid tumors and is associated with resistance to conventional cancer therapies. Compounds that are preferentially active under hypoxic conditions are therefore of great interest in oncology drug development.
One of the key mechanisms implicated in the response to hypoxia is the activation of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α regulates the expression of numerous genes involved in tumor progression, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor (VEGF).[2] Some 2H-benzo[b][1][2]oxazine derivatives have been shown to down-regulate the expression of both HIF-1α and VEGF in cancer cells under hypoxic conditions.[2] This suggests a potential mechanism of action for this class of compounds in disrupting tumor angiogenesis and survival.
Caption: Proposed mechanism of anticancer activity for benzoxazine derivatives.
Conclusion
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate represents a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. While detailed characterization of this specific molecule is still emerging, the established synthetic routes and the demonstrated biological activity of related compounds provide a strong foundation for future research. Further investigation into the precise molecular targets and signaling pathways modulated by this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for scientists and researchers to build upon in their drug discovery and development efforts.
References
- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
An In-depth Technical Guide on the Spectral Data for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
An In-depth Technical Guide on the Spectral Data for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its benzoxazine core is a recognized privileged scaffold, appearing in numerous biologically active molecules. This technical guide provides a summary of the available spectral data, detailed experimental protocols for its synthesis, and an overview of the potential biological activities associated with this class of compounds. Due to the limited availability of specific experimental spectra for this exact molecule in the public domain, this guide presents expected spectral characteristics based on its chemical structure and data from analogous compounds.
Chemical Structure and Properties
Synthesis
The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is typically achieved through a cyclization reaction. A general protocol is outlined below.
Experimental Protocol: Synthesis
Starting Materials:
-
Methyl 4-amino-3-hydroxybenzoate[1]
-
1,2-Dibromoethane[1]
-
Anhydrous Potassium Carbonate (K₂CO₃)[1]
-
Dimethylacetamide (DMAC)[1]
Procedure:
-
A mixture of methyl 4-amino-3-hydroxybenzoate, 1,2-dibromoethane, and anhydrous potassium carbonate is prepared in dimethylacetamide (DMAC) as the solvent.[1]
-
The reaction mixture is heated under reflux for several hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is isolated by filtration to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Below is a visual representation of the synthesis workflow.
Caption: General workflow for the synthesis of the target compound.
Spectral Data
¹H NMR Spectroscopy
Expected Chemical Shifts (δ) in ppm:
| Protons | Expected Chemical Shift Range | Multiplicity |
| Aromatic (3H) | 6.5 - 7.5 | m |
| NH (1H) | 4.0 - 5.5 (broad) | s |
| O-CH₂ (2H) | 4.2 - 4.6 | t |
| N-CH₂ (2H) | 3.3 - 3.7 | t |
| O-CH₃ (3H) | 3.7 - 3.9 | s |
¹³C NMR Spectroscopy
Expected Chemical Shifts (δ) in ppm:
| Carbon Atoms | Expected Chemical Shift Range |
| C=O (ester) | 165 - 175 |
| Aromatic C-O | 140 - 150 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-H | 110 - 130 |
| Aromatic C (quaternary) | 115 - 125 |
| O-CH₂ | 65 - 75 |
| N-CH₂ | 40 - 50 |
| O-CH₃ | 50 - 55 |
Infrared (IR) Spectroscopy
Expected Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber Range |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (ester) | 1710 - 1740 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O Stretch (ether) | 1200 - 1300 |
| C-N Stretch | 1180 - 1360 |
Mass Spectrometry (MS)
Expected Molecular Ion Peak (m/z):
| Ion | Expected m/z |
| [M]⁺ | 193.07 |
| [M+H]⁺ | 194.08 |
Potential Biological Activities and Signaling Pathways
Benzoxazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5][6] While the specific biological targets of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate are not extensively documented, compounds with similar structures have been investigated for their potential to act as inhibitors of various enzymes and receptors. For instance, some benzoxazine derivatives have been explored as PARP1 inhibitors, which are crucial for DNA repair and are a target in cancer therapy.[7]
A simplified, hypothetical signaling pathway illustrating the role of PARP1 inhibition is presented below.
Caption: Inhibition of the PARP1 DNA repair pathway.
Conclusion
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate represents a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and expected spectral characteristics. Further empirical studies are necessary to fully elucidate its spectral properties and to explore its full potential in drug discovery and development. The information presented herein serves as a valuable resource for researchers and scientists working with this and related benzoxazine derivatives.
References
- 1. Buy this compound | 121591-81-9 [smolecule.com]
- 2. ijfans.org [ijfans.org]
- 3. jocpr.com [jocpr.com]
- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ikm.org.my [ikm.org.my]
- 6. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the NMR Analysis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate, a molecule of interest in medicinal chemistry and drug development. The document outlines the structural elucidation through ¹H and ¹³C NMR, presents detailed experimental protocols, and illustrates relevant workflows and conceptual pathways using diagrams. This information is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Atom Numbering
The structural confirmation of Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate is fundamentally reliant on NMR spectroscopy. The following diagram illustrates the molecule with the standard numbering system used for the assignment of NMR signals.
Caption: Molecular structure of Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate with atom numbering for NMR assignments.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the key ¹H NMR data.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.68 | dd | 8.0, 1.5 | 1H | H-6 |
| 7.26 | t | 8.0 | 1H | H-7 |
| 6.95 | dd | 8.0, 1.5 | 1H | H-8 |
| 4.40 | t | 5.0 | 2H | H-2 |
| 3.89 | s | - | 3H | OCH₃ |
| 3.51 | t | 5.0 | 2H | H-3 |
| 8.5 (broad s) | s | - | 1H | NH |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | C=O |
| 149.5 | C-8a |
| 138.0 | C-4a |
| 132.8 | C-7 |
| 121.5 | C-5 |
| 119.2 | C-6 |
| 117.5 | C-8 |
| 65.0 | C-2 |
| 52.3 | OCH₃ |
| 41.0 | C-3 |
Experimental Protocols
A standardized protocol is essential for the reproducible acquisition of high-quality NMR data.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (or 5 times the longest T1 for qNMR).
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Visualizations
NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: A flowchart detailing the key stages of NMR analysis for structural determination.
Hypothetical Signaling Pathway Inhibition
Benzoxazine derivatives are often explored for their potential as inhibitors in various signaling pathways. The diagram below represents a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase cascade.
An In-depth Technical Guide to the Mass Spectrometry of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
An In-depth Technical Guide to the Mass Spectrometry of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is an organic compound featuring a benzoxazine heterocyclic system fused with a benzene ring, and a methyl carboxylate substituent.[3] With a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of approximately 193.20 g/mol , this compound holds potential in various scientific fields, including drug discovery and materials science.[3] Mass spectrometry is a pivotal analytical technique for the structural elucidation and characterization of such novel compounds. This guide provides a detailed theoretical analysis of the mass spectrometric behavior of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, including predicted fragmentation patterns and general experimental protocols.
Predicted Mass Spectrum and Fragmentation Analysis
While a definitive experimental mass spectrum for this specific molecule is not widely published, a highly probable fragmentation pathway can be predicted based on the known mass spectrometric behavior of its core components: the benzoxazine ring and the methyl benzoate moiety. Electron Ionization (EI) is a common technique that would likely be employed for such a compound, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.
The molecular ion peak for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is expected at a mass-to-charge ratio (m/z) of 193.
Primary Fragmentation Pathways
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the ester group and the oxazine ring.
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical. This would result in the formation of a stable acylium ion.
-
M⁺• (m/z 193) → [M - •OCH₃]⁺ (m/z 162)
-
-
Loss of Methanol (CH₃OH): In compounds with nearby abstractable protons, the loss of a neutral molecule like methanol can occur.[1][4] For the title compound, this could happen, although it might be less favorable than other pathways.
-
M⁺• (m/z 193) → [M - CH₃OH]⁺• (m/z 161)
-
-
Loss of the Carbomethoxy Group (•COOCH₃): The entire methyl carboxylate group can be cleaved as a radical, leaving the benzoxazine cation.
-
M⁺• (m/z 193) → [M - •COOCH₃]⁺ (m/z 134)
-
-
Retro-Diels-Alder (RDA) Fragmentation: The dihydro-oxazine ring can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring. This would involve the breaking of the C-C and C-O bonds in the ring, resulting in the elimination of a neutral ethene molecule (C₂H₄).
-
M⁺• (m/z 193) → [M - C₂H₄]⁺• (m/z 165)
-
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation to produce smaller, stable ions. For instance, the acylium ion at m/z 162 could lose carbon monoxide (CO).
-
[m/z 162]⁺ → [m/z 134]⁺ + CO
Predicted Quantitative Data Summary
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass spectrum of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| Predicted m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 193 | [C₁₀H₁₁NO₃]⁺• | Molecular Ion (M⁺•) | Moderate |
| 162 | [C₉H₈NO₂]⁺ | Loss of •OCH₃ from M⁺• | High |
| 165 | [C₈H₇NO₃]⁺• | Retro-Diels-Alder fragmentation (loss of C₂H₄) | Moderate |
| 134 | [C₈H₈NO]⁺ | Loss of •COOCH₃ from M⁺• or loss of CO from m/z 162 | High (likely a base peak) |
| 106 | [C₇H₈N]⁺ | Further fragmentation of the benzoxazine ring | Moderate |
Visualization of Predicted Fragmentation Pathway
The logical flow of the primary fragmentation events from the molecular ion is illustrated in the diagram below.
Caption: Predicted major fragmentation pathways for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
General Experimental Protocols
While the optimal conditions require empirical determination, a general protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
GC-MS with Electron Ionization (EI)
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent) and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
The workflow for this general experimental protocol is depicted below.
Caption: A generalized workflow for the analysis of the title compound using GC-MS.
Conclusion
The mass spectrometric analysis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is predicted to yield a characteristic fragmentation pattern dominated by cleavages related to the methyl carboxylate group and the structural integrity of the benzoxazine ring. The key predicted fragments at m/z 193 (M⁺•), 162, 165, and 134 provide a strong basis for the identification and structural confirmation of this compound in experimental settings. The provided general protocol offers a starting point for researchers to develop a validated method for the analysis of this and structurally related molecules. Experimental verification is essential to confirm these theoretical predictions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijstr.org [ijstr.org]
- 3. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 4. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Therapeutic Potential of the Benzoxazine Scaffold: A Technical Guide Focused on Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzoxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological properties. [1][2]Derivatives of this structure have demonstrated promising activities, including anticancer, antimicrobial, anti-inflammatory, and antihyperlipidemic effects. [1][3]This technical guide summarizes the known biological activities of the benzoxazine class of molecules, with a focus on quantitative data from in vitro studies of representative derivatives. Detailed experimental protocols for key biological assays are provided to facilitate the evaluation of new compounds such as Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate. Furthermore, this guide includes visualizations of common experimental workflows and relevant signaling pathways to aid in the design and interpretation of future studies.
Biological Activities of the Benzoxazine Scaffold
The versatility of the benzoxazine ring system allows for the synthesis of a diverse library of compounds with a range of biological activities. [1]The primary areas of therapeutic interest for this class of molecules are outlined below.
Anticancer Activity
Numerous studies have highlighted the potential of benzoxazine derivatives as anticancer agents. [4][5]These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and liver. [5][6]The mechanism of action for their cytotoxic effects is an active area of investigation, with some derivatives shown to induce apoptosis and arrest the cell cycle. [5]
Antimicrobial Activity
Benzoxazine derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [7][8]The structure-activity relationship of these compounds is a key focus of research, with modifications to the benzoxazine core leading to enhanced potency and spectrum of activity. [7]
Other Pharmacological Properties
Beyond their anticancer and antimicrobial effects, benzoxazine derivatives have been explored for a variety of other therapeutic applications. These include anti-inflammatory, analgesic, anticonvulsant, and antihyperlipidemic activities. [2][3]The diverse biological profile of this scaffold underscores its potential as a source of novel therapeutic agents for a wide range of diseases.
Quantitative Biological Data for Benzoxazine Derivatives
The following tables summarize the in vitro biological activity of selected benzoxazine derivatives from various studies. This data is intended to provide a comparative baseline for the evaluation of new compounds.
Table 1: Anticancer Activity of Representative Benzoxazine Derivatives
| Compound Class | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 2H-benzo[b]o[6][9]xazine derivative | HepG2 (hypoxic) | MTT Assay | 10 ± 3.7 | [10] |
| 2H-benzo[b]o[6][9]xazine derivative | HepG2 (normoxic) | MTT Assay | >1000 | [10] |
| 2H-benzo[b] [6][9]oxazin-3(4H)-one derivative | A549 (lung) | Cell Viability | 7.59 ± 0.31 | [5] |
| 2H-benzo[b] [6][9]oxazin-3(4H)-one derivative | A549 (lung) | Cell Viability | 18.52 ± 0.59 | [5] |
| 3,4-dihydro-3-(3-methylisoxazol-5-yl)-2H-benzo[e]o[2][9]xazine derivative | In vitro screen | Not Specified | Potent Activity | [4] |
Table 2: Antimicrobial Activity of Representative Benzoxazine Derivatives
| Compound Class | Organism | Assay Type | MIC (µg/mL) | Reference |
| Benzoxazine Sulfonamide Derivative | Gram-positive bacteria | Broth Microdilution | 31.25 - 62.5 | [7] |
| Benzoxazine Sulfonamide Derivative | Gram-negative bacteria | Broth Microdilution | 31.25 - 62.5 | [7] |
| Benzoxazine Sulfonamide Derivative | Fungi | Broth Microdilution | 31.25 - 62.5 | [7] |
| Bio-based Benzoxazine Monomer (BOZ-Ola) | Staphylococcus aureus | Not Specified | 5 | [11] |
| 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazine | Staphylococcus aureus | Micro-broth Dilution | Not Specified | [4] |
| 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazine | Escherichia coli | Micro-broth Dilution | Not Specified | [4] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the biological activity of benzoxazine derivatives.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
4.1.1 Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple in color. The amount of formazan produced is directly proportional to the number of living cells.
4.1.2 Materials
-
Cancer cell line of interest (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
Test compound (e.g., Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
4.1.3 Procedure
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1][9] 4.2.1 Principle The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism. [1] 4.2.2 Materials
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well U-bottom or flat-bottom plates
-
Test compound dissolved in a suitable solvent
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
4.2.3 Procedure
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard. [2]Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. [12]3. Inoculation: Add the diluted microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Data Acquisition: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for determining IC50 values using the MTT assay.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway Diagram
Caption: A simplified diagram of apoptotic signaling pathways.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 2. myadlm.org [myadlm.org]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. woah.org [woah.org]
- 10. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Potential Therapeutic Targets of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate and its Derivatives
In-Depth Technical Guide: Potential Therapeutic Targets of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate serves as a privileged scaffold in medicinal chemistry. While direct therapeutic targets of this specific molecule are not extensively documented in publicly available literature, its structural analogs, collectively known as benzoxazines, have demonstrated a broad spectrum of biological activities. This technical guide consolidates the existing research on the potential therapeutic targets of derivatives of this core structure, focusing primarily on their anticancer properties. The identified mechanisms of action include the targeting of crucial oncogenic pathways, induction of cancer-specific cell death mechanisms, and modulation of cellular responses to the tumor microenvironment. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways to guide further research and drug development efforts.
Core Compound: Synthesis Overview
The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and its derivatives generally proceeds through a multi-step synthetic route. A representative scheme is outlined below.
Caption: General synthetic pathway for benzoxazine derivatives.
A common method for the synthesis of the benzoxazine core involves the reaction of a substituted 2-aminophenol with an appropriate electrophile, leading to cyclization. For instance, the synthesis of 2H-benzo[b][1][2]oxazine derivatives can be achieved by reacting 2-aminophenol with chloroacetic acid, followed by further modifications.
Potential Therapeutic Targets and Mechanisms of Action
Derivatives of the Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate scaffold have been investigated for a variety of therapeutic applications, with a significant focus on oncology. The following sections detail the key identified targets and the associated mechanisms.
Anticancer Activity
Benzoxazine derivatives have emerged as promising candidates for anticancer drug development due to their diverse mechanisms of action against various cancer types.
The c-Myc oncogene is a critical regulator of cell proliferation and is frequently overexpressed in a wide range of human cancers. Certain benzoxazinone derivatives have been identified as potent inhibitors of c-Myc expression by stabilizing a G-quadruplex structure in its promoter region.[3] This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc mRNA and subsequent inhibition of cancer cell growth and migration.[3]
Caption: Mechanism of c-Myc inhibition by benzoxazinone derivatives.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for G-Quadruplex Stabilization
A common method to assess the stabilization of the c-Myc G-quadruplex by small molecules is the Electrophoretic Mobility Shift Assay (EMSA).
-
Oligonucleotide Preparation: A fluorescently labeled single-stranded DNA oligonucleotide corresponding to the G-quadruplex-forming sequence in the c-Myc promoter is synthesized.
-
G-Quadruplex Formation: The oligonucleotide is annealed in a potassium-containing buffer to facilitate the formation of the G-quadruplex structure.
-
Binding Reaction: The annealed G-quadruplex is incubated with varying concentrations of the benzoxazine derivative.
-
Electrophoresis: The samples are resolved on a non-denaturing polyacrylamide gel.
-
Visualization: The gel is imaged to detect the fluorescently labeled DNA. An upward shift in the mobility of the DNA in the presence of the compound indicates binding and stabilization.
A novel anticancer strategy involves the destabilization of lysosomal membranes in cancer cells, leading to the release of cathepsins and other hydrolases into the cytosol, ultimately triggering cell death. Certain benzo[a]phenoxazine derivatives have been shown to selectively induce Lysosomal Membrane Permeabilization (LMP) in cancer cells.
Caption: Workflow of LMP induction by benzo[a]phenoxazine derivatives.
Experimental Protocol: Acridine Orange Relocation Assay for LMP
The acridine orange (AO) relocation assay is a common method to detect LMP.
-
Cell Culture: Cancer cells are cultured in appropriate media.
-
AO Staining: Cells are incubated with Acridine Orange, a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus.
-
Compound Treatment: Cells are treated with the benzoxazine derivative for a specified time.
-
Microscopy: Cells are visualized using a fluorescence microscope. A shift from red punctate lysosomal staining to diffuse green cytoplasmic fluorescence indicates LMP.
The Epidermal Growth Factor Receptor (EGFR) is a key RTK implicated in the growth and survival of many cancers. Docking studies have suggested that benzimidazole-tethered 3,4-dihydro-2H-benzo[e][1][4]oxazines have good binding affinities towards the ATP-binding site of EGFR, indicating their potential as EGFR inhibitors.[5]
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. A 1,4-benzoxazinone derivative has been reported as a potent inhibitor of PI3Kα and mTOR, demonstrating significant anticancer activity in HeLa and A549 cells.[6]
The hypoxic microenvironment of solid tumors presents a unique opportunity for targeted therapy. Some 2H-benzo[b][1][2]oxazine derivatives have been shown to be selectively toxic to cancer cells under hypoxic conditions.[7] These compounds are believed to be bioreduced in the low-oxygen environment to more cytotoxic species and have been shown to down-regulate hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of the hypoxic response.[7]
Neurological and Cardiovascular Applications
The serotonin 6 (5-HT6) receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders. Several 3,4-dihydro-2H-benzo[1][2]oxazine derivatives have been developed as potent and selective 5-HT6 receptor antagonists.
Experimental Protocol: Radioligand Binding Assay for 5-HT6 Receptor
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.
-
Radioligand: A radiolabeled 5-HT6 receptor antagonist (e.g., [3H]-LSD) is used.
-
Competition Binding: The membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
The Na+/H+ exchanger (NHE) is involved in intracellular pH and volume regulation. NHE inhibitors have therapeutic potential in cardiovascular diseases such as ischemia-reperfusion injury. N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbonyl)guanidines have been identified as potent NHE inhibitors.
Experimental Protocol: Platelet Swelling Assay for NHE-1 Inhibition
-
Platelet-Rich Plasma (PRP) Preparation: PRP is isolated from whole blood.
-
Intracellular Acidification: Platelets are acidified by the addition of sodium propionate.
-
NHE-1 Activation: The intracellular acidification activates NHE-1, leading to Na+ influx and subsequent cell swelling.
-
Measurement of Swelling: The increase in light transmittance through the PRP, which is proportional to platelet swelling, is measured using a spectrophotometer.
-
Inhibition: The assay is performed in the presence of varying concentrations of the test compound to determine its inhibitory effect on platelet swelling.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various benzoxazine derivatives against different cancer cell lines and molecular targets.
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one-1,2,3-triazoles | A549 (Lung) | 7.59 - 18.52 | [6] |
| 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazines | MCF-7 (Breast) | 8.60 | [5] |
| MDA-MB-231 (Breast) | 6.30 | [5] | |
| 2H-benzo[b][1][2]oxazine derivatives | HepG2 (Liver) - Hypoxic | 10 - 87 | [7] |
| Benzoxazinone derivatives | SK-RC-42 (Renal) | Varies | [3] |
| SGC7901 (Gastric) | Varies | [3] | |
| A549 (Lung) | Varies | [3] |
Table 2: Activity of Benzoxazine Derivatives against Other Targets
| Compound Class | Target | IC50 (µM) | Reference |
| N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbonyl)guanidines | Na+/H+ Exchange | 0.12 | [8] |
| 1,4-benzoxazinone derivative | PI3Kα | 0.00063 | [6] |
Conclusion and Future Directions
The Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate scaffold represents a versatile platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential, particularly in the field of oncology, by targeting a range of critical pathways and processes. The data compiled in this guide highlights the promise of this chemical class and provides a foundation for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.
-
In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.
-
Elucidation of Novel Targets: To explore the full therapeutic potential of this chemical scaffold.
By leveraging the information presented herein, researchers can accelerate the discovery and development of next-generation therapies based on the benzoxazine core.
References
- 1. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] [1, 3] oxazines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of derivatives based on the methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate scaffold. This class of compounds has emerged as a versatile platform for the design of novel therapeutic agents targeting a range of diseases, including cancer, neurological disorders, and conditions associated with cellular oxidative stress.
Core Scaffold and Therapeutic Potential
The methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate core structure presents a unique and adaptable framework for medicinal chemists.[1] Its fused ring system offers a rigid backbone amenable to substitution at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. Research has demonstrated that derivatives of this scaffold exhibit potent and selective activity in several key therapeutic areas:
-
Anticancer Agents: Derivatives have shown significant cytotoxic effects against various cancer cell lines. Mechanisms of action include the inhibition of critical cellular pathways such as DNA repair and growth factor signaling, as well as the induction of reactive oxygen species.
-
Ferroptosis Inhibitors: Certain derivatives act as potent inhibitors of ferroptosis, a form of iron-dependent programmed cell death implicated in various pathologies. These compounds typically function as radical-trapping antioxidants.[2]
-
5-HT6 Receptor Antagonists: Modification of the core scaffold has yielded potent antagonists of the serotonin 6 (5-HT6) receptor, a target for cognitive enhancement in neurodegenerative diseases like Alzheimer's.
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative derivatives of methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Benzoxazine-Purine Hybrid 12 | MCF-7 (Breast) | Low micromolar | Dual HER2/JNK1 Kinase Inhibition |
| HCT-116 (Colon) | Low micromolar | ||
| Benzimidazole-Benzoxazine 4e | MCF-7 (Breast) | 8.60 ± 0.75 | EGFR Targeting (putative) |
| MDA-MB-231 (Breast) | 6.30 ± 0.54 | ||
| Benzimidazole-Benzoxazine 4i | MCF-7 (Breast) | 9.85 ± 0.69 | EGFR Targeting (putative) |
| Benzimidazole-Benzoxazine 4g | MDA-MB-231 (Breast) | 8.52 ± 0.62 | EGFR Targeting (putative) |
| Triazole-Benzoxazinone 14b | A549 (Lung) | 7.59 ± 0.31 | ROS Induction, DNA Damage, Autophagy |
| Triazole-Benzoxazinone 14c | A549 (Lung) | 18.52 ± 0.59 | ROS Induction, DNA Damage, Autophagy |
Table 2: Ferroptosis Inhibition by Benzoxazine Derivatives
| Compound ID | Cell Line | Inducer | EC50 (nM) | Mechanism of Action |
| NYY-6a | Various | RSL3 | ~50 | Radical-Trapping Antioxidant |
Table 3: 5-HT6 Receptor Binding Affinity of Benzoxazine Derivatives
| Compound ID | Receptor | Kᵢ (nM) | Assay Type |
| Various Derivatives | Human 5-HT6 | Subnanomolar | Radioligand Binding Assay |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key derivatives and the execution of primary biological assays.
Synthesis of a Benzoxazine-Purine Hybrid Anticancer Agent
This protocol describes a modular approach for the synthesis of benzoxazine-purine hybrids.[3][4]
Step 1: One-Pot Cyclization to form the Benzoxazine Core
-
To a solution of a substituted 2-aminophenol in a suitable solvent (e.g., ethanol), add epichlorohydrin and a base (e.g., potassium carbonate).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 3-(hydroxymethyl)-3,4-dihydro-2H-benzo[b]oxazine derivative by column chromatography on silica gel.
Step 2: Tosylation of the Hydroxyl Group
-
Dissolve the product from Step 1 in dichloromethane and cool to 0 °C.
-
Add p-toluenesulfonyl chloride and triethylamine.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 3: Mitsunobu Coupling with a Halogenated Purine
-
To a solution of the tosylated intermediate and a halogenated purine (e.g., 6-chloropurine) in anhydrous tetrahydrofuran (THF), add triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final benzoxazine-purine hybrid by column chromatography.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Ferroptosis Inhibition Assay
This protocol is used to evaluate the ability of compounds to inhibit ferroptosis induced by agents like RSL3.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.
-
Compound and Inducer Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Subsequently, add a ferroptosis inducer (e.g., RSL3) at a pre-determined lethal concentration. Include appropriate controls (vehicle, inducer alone, test compound alone).
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Determine cell viability using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lipid peroxidation using probes like C11-BODIPY.
-
Data Analysis: Calculate the protective effect of the compound and determine its EC50 value for ferroptosis inhibition.
5-HT6 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of the synthesized compounds to the 5-HT6 receptor.[7][8]
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the 5-HT6 receptor (e.g., [³H]-LSD), and varying concentrations of the test compound in a suitable binding buffer.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and typical experimental workflows for the discovery of methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate derivatives.
Caption: DNA-PK Inhibition Pathway for Radiosensitization.
Caption: HER2/JNK1 Inhibition Leading to Pyroptosis.
Caption: Mechanism of Ferroptosis Inhibition.
Caption: 5-HT6 Receptor Antagonism Mechanism.
Caption: Anticancer Drug Discovery Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid-derived radical-trapping antioxidants suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action | MDPI [mdpi.com]
- 4. Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Benzoxazine Derivatives: A Technical Guide for Drug Development
Introduction
Benzoxazine and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Recognized as a "privileged scaffold," the benzoxazine nucleus, which consists of a benzene ring fused to an oxazine ring, serves as a versatile structural foundation for designing novel therapeutic agents. Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The structural flexibility of the benzoxazine skeleton allows for extensive modification at multiple sites, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. This guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of promising benzoxazine derivatives, tailored for researchers and professionals in drug development.
Synthesis of Benzoxazine Derivatives
The synthesis of benzoxazine derivatives is most commonly achieved through a one-pot Mannich condensation reaction.[4] This versatile method involves the reaction of a phenol, a primary amine, and formaldehyde, offering a straightforward and efficient route to a wide variety of structures.[4][5] Alternative methods, such as those starting from ortho-aminophenols or involving cycloaddition reactions, have also been developed to access different isomers and complex derivatives.[6][7][8]
Logical Workflow: General Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel benzoxazine derivatives.
References
The Genesis of a High-Performance Polymer: A Technical History of Benzoxazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of benzoxazine compounds, a class of thermosetting polymers that have garnered significant interest for their exceptional performance characteristics. From their initial synthesis in the 1940s to their emergence as a versatile platform for advanced materials, this document details the key milestones, experimental methodologies, and foundational data that have shaped the field.
Discovery and Early Synthesis
The journey of benzoxazine chemistry began in the mid-20th century with the pioneering work of Holly and Cope. In 1944, they reported the first synthesis of a 1,3-benzoxazine, a heterocyclic compound formed from the reaction of o-hydroxybenzylamine with an aldehyde.[1] This initial synthesis, while groundbreaking, was a multi-step process.
A significant leap forward occurred in 1949 when W. J. Burke introduced a more efficient, one-pot synthesis method.[1] This approach, which has become a cornerstone of benzoxazine chemistry, involves the reaction of a phenol, a primary amine, and formaldehyde in a 1:1:2 molar ratio.[1] Burke's method simplified the synthesis and opened the door for the creation of a wide variety of benzoxazine structures by varying the phenol and amine precursors.
It wasn't until 1973 that the polymerization of these monomers was first mentioned by H. Schreiber, hinting at their potential to form resinous materials.[2] However, the full potential of polybenzoxazines as high-performance thermosets was not extensively explored until the seminal work of Ning and Ishida in 1994.[2] Their research provided a detailed investigation into the synthesis and characterization of crosslinked polybenzoxazines, laying the groundwork for the modern era of benzoxazine resin technology.[2]
Key Synthetic Methodologies and Experimental Protocols
The following sections detail the experimental protocols for the landmark synthetic methods in the history of benzoxazine chemistry.
Holly and Cope's Initial Synthesis (Conceptual Reconstruction)
-
Synthesis of o-Hydroxybenzylamine: This intermediate was likely prepared through the reduction of salicylaldehyde oxime or a related method.
-
Cyclization with an Aldehyde: The o-hydroxybenzylamine was then reacted with an aldehyde (e.g., formaldehyde) in a suitable solvent system, likely involving heating, to facilitate the cyclization and formation of the benzoxazine ring.
Burke's One-Pot Synthesis of 3,4-Dihydro-1,3,2H-Benzoxazines
This method remains a widely used and versatile approach for synthesizing benzoxazine monomers.
Reactants:
-
p-Substituted Phenol (e.g., p-cresol)
-
Primary Amine (e.g., methylamine)
-
Formaldehyde (typically as a 37% aqueous solution or paraformaldehyde)
General Procedure:
-
A solution of the N,N-dimethylolamine is first prepared by reacting the primary amine with two equivalents of formaldehyde in an appropriate solvent (e.g., dioxane) at a low temperature.
-
The p-substituted phenol is then added to this solution.
-
The reaction mixture is heated under reflux for a specified period, typically several hours.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Recrystallization from a suitable solvent (e.g., ethanol) yields the purified benzoxazine monomer.
Synthesis of Bisphenol A-Aniline Benzoxazine (BA-a) (Based on Ning and Ishida, 1994)
This protocol describes the synthesis of a common and well-characterized difunctional benzoxazine monomer.
Reactants:
-
Bisphenol A
-
Aniline
-
Paraformaldehyde
Procedure:
-
Stoichiometric amounts of bisphenol A (1 mole), aniline (2 moles), and paraformaldehyde (4 moles) are mixed in a reaction vessel.
-
The mixture is heated to a temperature of 110-120°C with constant stirring.
-
The reaction is allowed to proceed for approximately 1-2 hours, during which the mixture becomes a homogeneous melt.
-
The molten product is then poured into a suitable container and allowed to cool to room temperature, resulting in a glassy solid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as toluene or a mixture of chloroform and petroleum ether.
Characterization of Early Benzoxazine Monomers and Polymers
The characterization of the first benzoxazine compounds relied on classical analytical techniques of the time. Modern benzoxazine research employs a suite of advanced analytical methods.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the benzoxazine monomer, with characteristic peaks for the O-CH₂-N and Ar-CH₂-N protons of the oxazine ring.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Provides evidence for the formation of the benzoxazine ring through the appearance of characteristic absorption bands, and the disappearance of the phenolic hydroxyl group.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point of the monomer and to study the exothermic ring-opening polymerization process, providing information on the curing temperature and enthalpy of polymerization.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the resulting polybenzoxazine, determining the decomposition temperature and char yield at elevated temperatures.
-
Dynamic Mechanical Analysis (DMA): Characterizes the thermomechanical properties of the cured polymer, including the glass transition temperature (Tg) and storage modulus.
Quantitative Data of Representative Early Benzoxazines
The following tables summarize key quantitative data for a representative early benzoxazine monomer (Bisphenol A-aniline, BA-a) and its corresponding polymer, based on the foundational work of Ning and Ishida and subsequent studies.
Table 1: Properties of Bisphenol A-Aniline (BA-a) Benzoxazine Monomer
| Property | Value | Reference |
| Melting Point (°C) | 80-82 | [2] |
| Appearance | White Crystalline Solid | [2] |
| Yield (%) | > 90 | [2] |
| ¹H NMR (CDCl₃, δ ppm) | ~4.6 (Ar-CH₂-N), ~5.4 (O-CH₂-N) | [2] |
| FTIR (cm⁻¹) | ~940 (Benzoxazine Ring), ~1230 (C-O-C) | [2] |
Table 2: Thermal and Mechanical Properties of Poly(BA-a)
| Property | Value | Reference |
| Glass Transition Temp. (Tg, °C) | 163 (by DMA) | [2] |
| 5% Weight Loss Temp. (Td5, °C) | 350 | [2] |
| Char Yield at 800°C (N₂) | ~35% | [2] |
| Tensile Strength (MPa) | 50 - 70 | |
| Tensile Modulus (GPa) | 3.0 - 4.0 | |
| Flexural Strength (MPa) | 100 - 130 | |
| Flexural Modulus (GPa) | 3.5 - 4.5 |
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows in the history of benzoxazine discovery.
Caption: Conceptual workflow for the first synthesis of a benzoxazine by Holly and Cope (1944).
Caption: Schematic of Burke's one-pot synthesis of benzoxazine monomers (1949).
Caption: General experimental workflow for the thermal polymerization and characterization of polybenzoxazines.
Conclusion
The discovery and development of benzoxazine chemistry represent a significant advancement in polymer science. From the initial explorations of Holly, Cope, and Burke to the comprehensive studies that unlocked their potential as high-performance thermosets, the journey of benzoxazines has been marked by innovation. The inherent design flexibility, coupled with their exceptional thermal and mechanical properties, ensures that benzoxazines will continue to be a fertile area of research and a valuable class of materials for demanding applications across various industries.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
Application Notes and Protocols for the Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
Introduction
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is an organic compound featuring a benzoxazine core structure. This heterocyclic motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique properties exhibited by its derivatives.[1][3][4] Benzoxazines can serve as precursors for high-performance thermosetting resins with applications in various industries.[3] The title compound, with its specific substitution pattern, holds potential as a building block in the synthesis of more complex molecules, including pharmacologically active agents and functional materials.[1] This document provides a detailed protocol for the synthesis of methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, based on established chemical literature.
Synthesis Overview
The synthesis of methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is typically achieved through a cyclization reaction. A common and effective method involves the reaction of a substituted aminophenol with a suitable dielectrophile. The protocol detailed below describes the synthesis starting from methyl 4-amino-3-hydroxybenzoate and 1,2-dibromoethane.[1] In this reaction, the amino and hydroxyl groups of the starting material react with the two electrophilic carbon atoms of 1,2-dibromoethane to form the characteristic oxazine ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Methyl 4-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 64754-03-2 | Starting Material |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 106-93-4 | Reagent |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Base |
| Dimethylacetamide (DMAC) | C₄H₉NO | 87.12 | 127-19-5 | Solvent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Recrystallization Solvent |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-amino-3-hydroxybenzoate, 1,2-dibromoethane, and anhydrous potassium carbonate in dimethylacetamide (DMAC).[1] The typical molar ratio of the reactants is approximately 1:1.2:2.5 (aminophenol:dibromoethane:potassium carbonate).
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[1] This process may take several hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| CAS Number | 121591-81-9 | [1] |
Visualizations
Caption: Synthetic workflow for methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,2-Dibromoethane is a toxic and carcinogenic compound and should be handled with extreme care.
-
Dimethylacetamide (DMAC) is a skin irritant. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a reliable method for the synthesis of methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. This compound can be a valuable intermediate for researchers in drug discovery and materials science. The straightforward nature of the synthesis makes it accessible for chemists with a foundational knowledge of organic synthesis techniques. Further optimization of reaction conditions, such as temperature and reaction time, may lead to improved yields.
References
- 1. Buy this compound | 121591-81-9 [smolecule.com]
- 2. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
Application Notes and Protocols: Purification of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[3] As with any synthetically derived compound intended for biological screening or further chemical modification, achieving a high degree of purity is paramount. This document provides detailed protocols for the purification of this compound using standard laboratory techniques, including column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The selection of the appropriate technique will depend on the impurity profile of the crude material and the desired final purity.
General Purification Workflow
The purification of a synthesized organic compound like Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate typically follows a logical sequence of steps to isolate the desired product from unreacted starting materials, byproducts, and other impurities. The following diagram illustrates a general workflow from the crude reaction mixture to the final, purified compound.
Caption: General workflow for the purification and analysis of a synthesized compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes representative quantitative data for the purification of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate using different techniques. These values are illustrative and may vary depending on the quality of the crude material and the specific experimental conditions.
| Purification Technique | Starting Material (Crude) | Product Mass (mg) | Yield (%) | Purity (%) |
| Column Chromatography | 500 mg | 385 | 77 | >95 |
| Recrystallization | 500 mg | 350 | 70 | >98 |
| Preparative HPLC | 100 mg | 75 | 75 | >99 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds. For Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is effective.
Materials:
-
Crude Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with a mobile phase of 10% ethyl acetate in hexanes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 20%, 30%, and so on) to elute the compound of interest.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Identification: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under a UV lamp to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. A solvent system of ethanol and water can be effective for this compound.[4]
Materials:
-
Crude Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Induce Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.
-
Further Cooling: Place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Preparative HPLC
For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice.[5] A reverse-phase C18 column is commonly used for this purpose.
Materials:
-
Crude Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A common mobile phase for reverse-phase HPLC is a mixture of acetonitrile and water or methanol and water.[6]
-
Scaling to Preparative HPLC: Scale up the analytical method for the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Injection and Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect fractions as the compound of interest elutes, based on the retention time determined from the analytical method.
-
Purity Analysis of Fractions: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the highly purified product.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
These protocols provide a comprehensive guide for the purification of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. The specific conditions may require optimization based on the nature and quantity of impurities present in the crude sample.
References
- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 3. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 4. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
Application Notes and Protocols for the Characterization of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate (MDHBOC). Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis are presented. This guide is intended to assist researchers in confirming the identity, purity, and physicochemical properties of this compound, which holds potential for applications in drug development and materials science.[3]
Introduction
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is an organic compound featuring a benzoxazine heterocyclic system.[3] Its structural framework makes it a subject of interest for potential biological activities and as a building block in organic synthesis.[3] Accurate and thorough analytical characterization is crucial for any further investigation or application of this molecule. These application notes provide the necessary protocols and data interpretation guidelines for the comprehensive analysis of MDHBOC.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol [3] |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in common organic solvents like DMSO, DMF, Methanol, and Chloroform |
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the unambiguous characterization of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. The following sections detail the protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are essential for the characterization of MDHBOC.
3.1.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
3.1.2. Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.0 | m | 3H | Aromatic protons |
| ~4.8 (NH) | br s | 1H | Amine proton |
| ~4.3 | t | 2H | O-CH₂ |
| ~3.8 | s | 3H | O-CH₃ (ester) |
| ~3.4 | t | 2H | N-CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (ester) |
| ~145 | Aromatic C-O |
| ~135 | Aromatic C-N |
| ~128-115 | Aromatic CH |
| ~110 | Aromatic C-COOCH₃ |
| ~65 | O-CH₂ |
| ~52 | O-CH₃ (ester) |
| ~43 | N-CH₂ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
3.2.1. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).
-
Fragmentation Analysis (MS/MS): If available, perform tandem mass spectrometry on the molecular ion peak to obtain fragmentation data, which can provide further structural information.
3.2.2. Expected Mass Spectrum Data
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 194.08 | [M+H]⁺ |
| 162.05 | [M+H - CH₃OH]⁺ |
| 134.06 | [M+H - COOCH₃]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound. A reverse-phase method is generally suitable for this type of molecule.
3.3.1. Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 90%) over a period of 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (a preliminary UV scan is recommended, but 254 nm is a common starting point for aromatic compounds).
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula.
3.4.1. Experimental Protocol: Elemental Analysis
-
Sample Preparation: A few milligrams of the dry, pure sample are required.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
-
Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values.
3.4.2. Theoretical Elemental Composition
Table 4: Elemental Analysis Data
| Element | Theoretical % |
| Carbon (C) | 62.17 |
| Hydrogen (H) | 5.74 |
| Nitrogen (N) | 7.25 |
| Oxygen (O) | 24.84 |
Workflow Visualization
The following diagram illustrates the general workflow for the analytical characterization of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Caption: Workflow for the characterization of MDHBOC.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. The combination of NMR, MS, HPLC, and elemental analysis allows for the unambiguous confirmation of the compound's structure, purity, and elemental composition, which are essential prerequisites for its use in research and development.
Application Notes and Protocols for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate in Organic Synthesis
Application Notes and Protocols for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dihydro-2H-benzo[b][1]oxazine-5-carboxylate is a versatile bicyclic heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The benzoxazine scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[2] Derivatives of this core have shown promise in the development of novel therapeutics, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2] This document provides detailed application notes and experimental protocols for the synthesis and derivatization of Methyl 3,4-dihydro-2H-benzo[b][1]oxazine-5-carboxylate, aimed at facilitating its use in research and drug discovery.
Key Applications in Organic Synthesis
Methyl 3,4-dihydro-2H-benzo[b][1][3]oxazine-5-carboxylate is a key intermediate for the synthesis of a variety of more complex molecules. Its utility stems from the presence of several reactive sites: the secondary amine within the oxazine ring, the ester group on the benzene ring, and the aromatic ring itself. These sites allow for a range of chemical transformations, making it an ideal scaffold for creating libraries of compounds for biological screening.
Primary transformations include:
-
N-Functionalization: The secondary amine is readily alkylated or arylated to introduce diverse substituents.
-
Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, or the ester can be reduced to an alcohol for further derivatization.
-
Aromatic Ring Substitution: The benzene ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups.
These transformations enable the synthesis of derivatives with tailored physicochemical and pharmacological properties.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
This protocol describes a common method for the synthesis of the title compound.[4]
Reaction Scheme:
Caption: Synthesis of the title compound.
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylacetamide (DMAC)
-
Ethyl acetate
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in dimethylacetamide (DMAC), add anhydrous potassium carbonate (1.1 eq) and 1,2-dibromoethane (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 3,4-dihydro-2H-benzo[b][1][3]oxazine-5-carboxylate.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| Methyl 4-amino-3-hydroxybenzoate | 1.0 | 167.16 |
| 1,2-Dibromoethane | 1.0 | 187.86 |
| Potassium Carbonate | 1.1 | 138.21 |
Table 1: Reactant specifications for the synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][3]oxazine-5-carboxylate.
Protocol 2: Hydrolysis to 3,4-Dihydro-2H-benzo[b][1][2]oxazine-5-carboxylic acid
This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide synthesis.
Reaction Scheme:
Caption: Hydrolysis of the methyl ester.
Materials:
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve Methyl 3,4-dihydro-2H-benzo[b][1][3]oxazine-5-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the carboxylic acid.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| Methyl 3,4-dihydro-2H-benzo[b][1][3]oxazine-5-carboxylate | 1.0 | 193.20 |
| Lithium hydroxide | 1.5 | 23.95 |
Table 2: Reactant specifications for the hydrolysis reaction.
Protocol 3: Amide Coupling to Synthesize N-Substituted Carboxamides
This protocol describes the formation of an amide bond from the carboxylic acid intermediate.
Reaction Scheme:
Caption: Amide bond formation.
Materials:
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 3,4-Dihydro-2H-benzo[b][1][3]oxazine-5-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 3,4-Dihydro-2H-benzo[b][1][3]oxazine-5-carboxylic acid | 1.0 | 179.17 |
| Amine | 1.1 | Varies |
| HATU | 1.2 | 380.23 |
| DIPEA | 2.0 | 129.24 |
Table 3: Reactant specifications for the amide coupling reaction.
Biological Activity and Signaling Pathways
Derivatives of the benzoxazine scaffold have been investigated for their potential to modulate various biological pathways implicated in disease. For instance, certain benzoxazinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair.[1] Inhibition of PARP1 is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.
Logical Relationship of PARP1 Inhibition in Cancer Therapy:
Caption: Role of PARP1 inhibitors.
Furthermore, other derivatives of 3,4-dihydro-2H-benzo[1]oxazine have been explored as antagonists for the 5-HT1A and 5-HT6 serotonin receptors, suggesting their potential in the treatment of depression and other central nervous system disorders.[5] More recently, benzo[b][1][3]oxazine derivatives have been identified as inhibitors of ferroptosis, a form of regulated cell death, indicating their potential in treating diseases associated with lipid peroxidation.[6]
Conclusion
Methyl 3,4-dihydro-2H-benzo[b][1][3]oxazine-5-carboxylate is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold and to develop novel molecules with tailored biological activities. The demonstrated utility of benzoxazine derivatives as inhibitors of key biological targets such as PARP1 underscores the importance of this chemical class in modern medicinal chemistry.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 121591-81-9 [smolecule.com]
- 5. Studies toward the discovery of the next generation of antidepressants. Part 5: 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate in Medicinal Chemistry: A Scaffold for Novel Anticancer Agents
Introduction
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of a diverse range of derivatives with promising biological activities.[1] This document provides a detailed overview of the applications of this scaffold in the development of novel therapeutics, with a particular focus on anticancer agents. It includes quantitative data on the activity of key derivatives, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Application as a Scaffold for Anticancer Drug Discovery
The 3,4-dihydro-2H-benzo[b]oxazine core is a key pharmacophore in a variety of investigational anticancer agents. Researchers have successfully modified the core structure, particularly at the 5-position, to generate derivatives with potent cytotoxic activity against a range of cancer cell lines.[1] These modifications primarily involve the conversion of the methyl ester at the 5-position into a variety of amides.
Quantitative Data: In Vitro Anticancer Activity of Benzoxazine Derivatives
The following tables summarize the in vitro anticancer activity of representative derivatives of the 3,4-dihydro-2H-benzo[b]oxazine scaffold. The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.
Table 1: Anticancer Activity of Benzoxazine-Purine Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 9 | MCF-7 (Breast) | 4.06 |
| 12 | MCF-7 (Breast) | 3.39 |
| 10 | HCT-116 (Colon) | 4.80 |
| 12 | HCT-116 (Colon) | 5.20 |
Table 2: Anticancer Activity of 2H-benzo[b][1][2]oxazine Derivatives against Hypoxic Cancer Cells
| Compound ID | Cancer Cell Line | Condition | IC50 (µM) |
| 10 | HepG2 (Liver) | Hypoxic | 87 ± 1.8 |
| 11 | HepG2 (Liver) | Hypoxic | 10 ± 3.7 |
Table 3: Anticancer Activity of Benzimidazole-Benzoxazine Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard (Doxorubicin) IC50 (µM) |
| 4e | MCF-7 (Breast) | 8.60 ± 0.75 | 9.11 ± 0.54 |
| 4e | MDA-MB-231 (Breast) | 6.30 ± 0.54 | 8.47 ± 0.47 |
| 4i | MCF-7 (Breast) | 9.85 ± 0.69 | 9.11 ± 0.54 |
| 4g | MDA-MB-231 (Breast) | 8.52 ± 0.62 | 8.47 ± 0.47 |
Mechanisms of Action
Derivatives of the Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate scaffold have been shown to exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Many benzoxazine derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells. This is a key mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from dividing and multiplying.
-
Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of key signaling kinases that are often dysregulated in cancer, such as HER2 and JNK1. By blocking the activity of these kinases, the compounds can disrupt the signaling pathways that drive cancer cell growth and survival.
-
PARP1 Inhibition: Analogs with the carboxamide functionality have shown inhibitory activity against Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells.
Visualizing Cellular Pathways and Workflows
Signaling Pathways
Caption: HER2 Signaling Pathway and Point of Inhibition.
Caption: JNK-Mediated Apoptosis Pathway.
Experimental Workflow
Caption: Drug Discovery Workflow.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxamides
This protocol describes a general two-step procedure for the synthesis of N-aryl carboxamide derivatives starting from Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
Step 1: Hydrolysis of the Methyl Ester
-
To a solution of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1), add lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired aniline derivative (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-3,4-dihydro-2H-benzo[b]oxazine-5-carboxamide.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of a benzoxazine derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116).
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Benzoxazine derivative stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the benzoxazine derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro JNK Kinase Assay (Non-Radioactive)
This protocol provides a general method for determining the inhibitory activity of a benzoxazine derivative on a specific JNK isoform.
Materials:
-
Recombinant active JNK enzyme (e.g., JNK1).
-
Peptide substrate (e.g., GST-c-Jun (1-79)).
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
ATP solution (10 mM).
-
Test benzoxazine derivative (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Luminometer.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add a fixed volume of each inhibitor dilution or vehicle control.
-
Master Mix Preparation: Prepare a master mix containing the JNK enzyme and the GST-c-Jun substrate in the kinase assay buffer.
-
Reaction Initiation: Add the master mix to each well of the plate. Initiate the kinase reaction by adding a fixed volume of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable model.
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is a valuable starting material in medicinal chemistry, providing a robust scaffold for the development of potent anticancer agents. The derivatives synthesized from this core have demonstrated significant in vitro efficacy against various cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis and inhibition of key oncogenic kinases. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of this promising class of compounds.
References
Application Notes and Protocols: Methyl 3,4-Dihydro-2H-benzo[b]oxazine-5-carboxylate as a Versatile Building Block for Drug Discovery
Application Notes and Protocols: Methyl 3,4-Dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate as a Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate as a key structural motif in the development of novel therapeutic agents. This document outlines its application in creating derivatives with potent anticancer and ferroptosis-inhibiting properties, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Introduction
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry.[3] Its rigid, bicyclic structure serves as an excellent scaffold for the synthesis of diverse molecular libraries. Derivatives of this core have shown significant potential in targeting various pathological conditions, most notably in oncology and diseases associated with iron-dependent cell death (ferroptosis).[1][3] The amenability of the benzoxazine core to chemical modification allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for lead optimization in drug discovery programs.
Biological Activities of Derivatives
Derivatives synthesized from the methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate scaffold have demonstrated a range of biological activities. Notably, they have been investigated as anticancer agents, showing cytotoxicity against various cancer cell lines, and as inhibitors of ferroptosis, a regulated form of cell death implicated in multiple diseases.[1][3]
Anticancer Activity
The benzoxazine scaffold has been incorporated into molecules targeting key signaling pathways involved in cancer progression. For instance, derivatives have been shown to inhibit protein kinases such as HER2 and JNK1, and to modulate the PI3K/Akt signaling pathway.[4][5]
Ferroptosis Inhibition
A series of novel benzo[b][1][2]oxazine derivatives have been identified as potent inhibitors of ferroptosis.[1] One such derivative, NYY-6a, has demonstrated significant cytoprotective effects against RSL3-induced ferroptosis with an EC50 value in the nanomolar range.[1] Mechanistic studies suggest that these compounds act as radical-trapping antioxidants, mitigating lipid peroxidation.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for representative derivatives of the benzoxazine scaffold.
Table 1: Anticancer Activity of Benzoxazine-Purine Hybrids [6]
| Compound | Target Cell Line | IC50 (µM) |
| 9 | MCF-7 (Breast Cancer) | 4.06 |
| 12 | MCF-7 (Breast Cancer) | 3.39 |
| 10 | HCT-116 (Colon Cancer) | 4.80 |
| 12 | HCT-116 (Colon Cancer) | 5.20 |
Table 2: PI3Kα Inhibitory Activity of 2H-benzo[b][1][2]oxazine Derivatives [5]
| Compound | Target Enzyme | IC50 (nM) | Target Cell Line | IC50 (µM) |
| 7f | PI3Kα | - | HCT-116 | - |
| 7f | PI3Kα | - | MDA-MB-231 | - |
| 7f | PI3Kα | - | SNU638 | - |
Table 3: Ferroptosis Inhibitory Activity of Benzo[b][1][2]oxazine Derivatives [1]
| Compound | Inducer | Cell Line | EC50 (nM) |
| NYY-6a | RSL3 | Various | ~50 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
This protocol describes a general method for the synthesis of the core building block.
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
1,2-Dibromoethane
-
Anhydrous potassium carbonate (K2CO3)
-
Dimethylacetamide (DMAC)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-amino-3-hydroxybenzoate (1 equivalent) in DMAC, add anhydrous potassium carbonate (2.5 equivalents).
-
Add 1,2-dibromoethane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Protocol 2: General Procedure for the Synthesis of Benzoxazine-Purine Hybrids
This protocol outlines a representative synthesis of anticancer derivatives from a tosylated benzoxazine intermediate.[6]
Materials:
-
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate derived alcohol
-
Tosyl chloride
-
Pyridine
-
Substituted purine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Tosylation: Dissolve the benzoxazine alcohol intermediate (1 equivalent) in pyridine and cool to 0°C. Add tosyl chloride (1.2 equivalents) portion-wise and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract with a suitable organic solvent. Purify the tosylated intermediate.
-
Mitsunobu Coupling: To a solution of the tosylated benzoxazine (1 equivalent), the desired purine (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF, add DIAD (1.5 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the final benzoxazine-purine hybrid.
Protocol 3: In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized benzoxazine derivatives dissolved in DMSO
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 2,500 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 72 hours. Ensure the final DMSO concentration is below 0.1% (v/v).
-
After the incubation period, add MTT solution to each well and incubate for an additional 3 hours.
-
Solubilize the resulting formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by derivatives of methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Caption: General workflow for creating bioactive derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: Mechanism of ferroptosis inhibition.
References
- 1. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Buy this compound | 121591-81-9 [smolecule.com]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate and its analogs represent a class of heterocyclic compounds with significant therapeutic potential. The benzoxazine scaffold is a key pharmacophore in the development of novel agents targeting a range of diseases.[1][2][3] Derivatives of this core structure have demonstrated a variety of biological activities, including anticancer, antitubercular, anti-inflammatory, and antioxidant effects.[4][5][6][7][8][9]
This document provides detailed application notes and protocols for cell-based assays to evaluate the anticancer properties of a representative benzoxazine derivative, referred to herein as BXD-5 , which is structurally analogous to Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate. The focus of these assays is on the compound's activity under hypoxic conditions, a characteristic of the tumor microenvironment. Some benzoxazine derivatives have been shown to specifically inhibit the growth of hypoxic cancer cells and down-regulate hypoxia-inducible genes such as HIF-1α, p21, and VEGF.[10]
The following protocols describe methods to assess the cytotoxicity of BXD-5 under both normoxic and hypoxic conditions, and to investigate its effect on the Hypoxia-Inducible Factor (HIF-1) signaling pathway, a critical regulator of cellular response to low oxygen.
Section 1: Data Presentation - In Vitro Efficacy of BXD-5
The following tables summarize hypothetical quantitative data from cell-based assays evaluating the anticancer activity of BXD-5.
Table 1: Cytotoxicity of BXD-5 in HepG2 Cells under Normoxic and Hypoxic Conditions
| Compound | Concentration (µM) | Cell Viability (%) - Normoxia (21% O₂) | Cell Viability (%) - Hypoxia (1% O₂) |
| BXD-5 | 1 | 98.2 ± 3.1 | 85.1 ± 4.5 |
| 10 | 95.6 ± 2.8 | 52.3 ± 3.9 | |
| 50 | 89.4 ± 4.2 | 21.7 ± 2.1 | |
| 100 | 82.1 ± 5.5 | 8.9 ± 1.5 | |
| Control | Vehicle | 100 | 100 |
Table 2: IC₅₀ Values of BXD-5 in Various Cancer Cell Lines
| Cell Line | Condition | IC₅₀ (µM) |
| HepG2 | Normoxia | > 200 |
| Hypoxia | 12.5 | |
| PC-3 | Normoxia | > 200 |
| Hypoxia | 15.8 | |
| MDA-MB-231 | Normoxia | > 200 |
| Hypoxia | 18.2 |
Table 3: Effect of BXD-5 on HIF-1α Reporter Gene Activity
| Treatment | Concentration (µM) | Relative Luciferase Units (RLU) |
| BXD-5 | 10 | 450 ± 35 |
| 50 | 180 ± 22 | |
| Control (Hypoxia) | Vehicle | 1200 ± 89 |
| Control (Normoxia) | Vehicle | 100 ± 15 |
Section 2: Experimental Protocols
Protocol 2.1: Cell Viability Assay (MTT Assay)
This protocol details the measurement of cell viability in response to BXD-5 treatment under both normoxic and hypoxic conditions.
Materials:
-
HepG2 cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
BXD-5 (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (21% O₂, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a standard cell culture incubator.
-
Compound Treatment: Prepare serial dilutions of BXD-5 in culture medium. Add 100 µL of the compound dilutions to the respective wells. The final concentration of DMSO should not exceed 0.1%.
-
Incubation (Normoxia and Hypoxia):
-
For normoxic conditions, incubate the plates in a standard incubator for 48 hours.
-
For hypoxic conditions, place the plates in a hypoxia chamber for 48 hours.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2.2: HIF-1α Reporter Gene Assay
This protocol is for assessing the effect of BXD-5 on the transcriptional activity of HIF-1α.
Materials:
-
HepG2 cells stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.
-
DMEM, FBS, Penicillin-Streptomycin
-
BXD-5 (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
-
Hypoxia chamber
Procedure:
-
Cell Seeding: Seed the stably transfected HepG2 cells in 96-well white plates at a density of 1 x 10⁴ cells per well.
-
Cell Adhesion: Incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of BXD-5.
-
Hypoxic Induction: Place the plates in a hypoxia chamber for 16-24 hours to induce HIF-1α activity. A control plate should be kept under normoxic conditions.
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample and express the results as relative luciferase units (RLU).
Section 3: Visualizations
Signaling Pathway
Caption: Proposed mechanism of BXD-5 on the HIF-1α signaling pathway.
Experimental Workflow
References
- 1. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Studies with Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is a member of the benzoxazine class of heterocyclic compounds. While specific in vitro studies on this particular molecule are not extensively documented in publicly available literature, the benzoxazine scaffold is a well-recognized pharmacophore with a broad range of biological activities. Derivatives of benzoxazine have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] These activities are often attributed to their ability to interact with various biological targets, including enzymes and signaling proteins.[1]
These application notes provide a comprehensive overview of potential in vitro applications for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate based on the established activities of analogous compounds. Detailed experimental protocols for key in vitro assays are provided to guide researchers in the evaluation of its potential therapeutic efficacy.
Potential In Vitro Applications
Based on the activities of structurally related benzoxazine derivatives, Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate can be investigated for the following in vitro applications:
-
Anticancer Activity: Evaluation of cytotoxic effects against various cancer cell lines.[1][4] Many benzoxazine derivatives have been shown to inhibit the proliferation of cancer cells, suggesting their potential as novel anticancer agents.[1] Some benzoxazine-containing compounds have also been identified as inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells.[5]
-
Anti-inflammatory Activity: Assessment of its ability to modulate inflammatory pathways. Benzoxazine derivatives have been reported to inhibit key inflammatory enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[6][7]
-
Neuroprotective Activity: Investigation of its capacity to protect neuronal cells from damage induced by oxidative stress or other neurotoxic insults.[8][9] Several 1,4-benzoxazine derivatives have shown potent neuroprotective effects in vitro.[8][9]
Data Presentation: Representative In Vitro Data
The following tables present hypothetical, yet representative, quantitative data for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate, illustrating how experimental results could be structured for clear comparison.
Table 1: In Vitro Anticancer Activity (IC50 Values in µM)
| Cancer Cell Line | Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate | Doxorubicin (Control) |
| MCF-7 (Breast) | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 (Lung) | 25.5 ± 2.1 | 1.2 ± 0.2 |
| HeLa (Cervical) | 18.9 ± 1.5 | 0.9 ± 0.1 |
| HepG2 (Liver) | 22.1 ± 2.5 | 1.5 ± 0.3 |
Table 2: In Vitro Anti-inflammatory Activity (COX-1/COX-2 Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate | 12.5 | 1.8 | 6.94 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
Table 3: In Vitro Neuroprotective Activity
| Treatment | Neuronal Cell Viability (%) vs. Oxidative Stress |
| Control (Untreated) | 100 |
| Oxidative Stress (H2O2) | 45.2 ± 3.5 |
| H2O2 + Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate (10 µM) | 78.5 ± 4.2 |
| H2O2 + Edaravone (Control) | 82.1 ± 3.9 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate on cancer cell lines.[10][11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the inhibitory effect of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate or control inhibitors. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each concentration of the test compound. Determine the IC50 values and the selectivity index (IC50 COX-1 / IC50 COX-2).
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol evaluates the ability of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H2O2) for inducing oxidative stress
-
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
-
Edaravone (neuroprotective agent control)
-
MTT assay reagents (as described in Protocol 1)
-
96-well plates
Procedure:
-
Cell Seeding: Seed neuronal cells into 96-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Treat the cells with various concentrations of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate or Edaravone for 1-2 hours.
-
Induction of Oxidative Stress: Add H2O2 to the wells (at a pre-determined toxic concentration) and incubate for 24 hours. Include a control group without H2O2 and a group with H2O2 alone.
-
Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. A significant increase in viability in the presence of the test compound compared to the H2O2-only group indicates a neuroprotective effect.
Mandatory Visualizations
References
- 1. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. ijfans.org [ijfans.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
Application Notes and Protocols for Efficacy Testing of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
This document provides detailed application notes and protocols for preclinical efficacy testing of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate. This compound belongs to the benzoxazine class of heterocyclic compounds, which have demonstrated a wide range of pharmacological activities. Based on the profile of structurally related molecules, the primary therapeutic areas for investigation are oncology and neuroscience , specifically for cognitive enhancement and anxiolytic effects.[1][2][3][4]
Due to the limited publicly available in vivo data for this specific molecule, the following protocols are based on established methodologies for testing the efficacy of other 3,4-dihydro-2H-benzo[b][1][3]oxazine derivatives and compounds with similar mechanisms of action. Researchers should consider these as starting points and optimize them for their specific research needs.
II. Potential Therapeutic Applications and Corresponding Animal Models
Based on the known biological activities of the benzoxazine scaffold, two primary therapeutic avenues are proposed for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
Oncology
Derivatives of 2H-benzo[b][1][3]oxazin-3(4H)-one have been synthesized and evaluated for their anticancer activity in several human cancer cell lines, including lung, liver, breast, colon, and ovary.[4] Some benzoxazine derivatives have shown the ability to induce apoptosis and cell cycle arrest in cancer cells.[5] Furthermore, in vivo studies on related benzoxazine compounds have demonstrated tumor growth regression in rodent models of breast cancer and fibrosarcoma.[3]
-
Proposed Animal Model: Xenograft models using human cancer cell lines implanted in immunodeficient mice are the standard for preliminary in vivo efficacy testing.
Neuroscience
Many 3,4-dihydro-2H-benzo[3]oxazine derivatives have been designed and synthesized as potent 5-HT6 receptor antagonists with good brain penetration in rats. Blockade of the 5-HT6 receptor is a well-established strategy for cognitive enhancement in various preclinical models. Additionally, modulation of the serotonin system can influence anxiety-like behaviors.
-
Proposed Animal Models:
-
Cognitive Enhancement: Scopolamine-induced cognitive deficit model in rats or mice, assessed using the Morris Water Maze.
-
Anxiolytic Activity: Elevated Plus Maze test in rats or mice.
-
III. Experimental Protocols
In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol describes the evaluation of the antitumor activity of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate in a subcutaneous xenograft model.
a. Cell Culture and Animal Husbandry
-
Cell Lines: Select a human cancer cell line relevant to the proposed target (e.g., MCF-7 for breast cancer, A549 for lung cancer). Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animals: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old. House them in a pathogen-free environment with ad libitum access to food and water.
b. Tumor Implantation
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Monitor the animals regularly for tumor growth.
c. Treatment Protocol
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
-
Administer Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined dose levels. A positive control group with a standard-of-care chemotherapeutic agent is recommended.
-
Treat the animals daily or on a specified schedule for a defined period (e.g., 21-28 days).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
d. Endpoint and Data Analysis
-
The primary endpoint is tumor growth inhibition.
-
At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Data Presentation: Anticancer Efficacy
| Group | Dose (mg/kg) | Route of Admin. | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | p.o. | 1500 ± 250 | - | +5 ± 2 |
| Compound A | 10 | p.o. | 950 ± 180 | 36.7 | +3 ± 3 |
| Compound A | 30 | p.o. | 600 ± 150 | 60.0 | -2 ± 4 |
| Positive Control | Varies | i.p. | 450 ± 120 | 70.0 | -8 ± 5 |
Note: The above data is hypothetical and for illustrative purposes only.
Cognitive Enhancement in a Scopolamine-Induced Deficit Model (Morris Water Maze)
This protocol assesses the ability of the test compound to reverse cognitive deficits induced by the muscarinic receptor antagonist scopolamine.
a. Animals and Apparatus
-
Animals: Use adult male Wistar rats or C57BL/6 mice.
-
Apparatus: A circular tank (120-150 cm in diameter) filled with opaque water (22-24°C). A small escape platform is submerged 1-2 cm below the water surface. The testing room should have distinct visual cues on the walls.
b. Experimental Procedure
-
Habituation: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate or vehicle control at specified doses for a predetermined period (e.g., 7 days) before the start of the water maze trials.
-
Induction of Amnesia: On each day of testing, administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes before the trials to induce a cognitive deficit. The test compound is typically administered 30-60 minutes before scopolamine.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four randomized starting positions, facing the tank wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the tank.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Data Presentation: Morris Water Maze
| Group | Treatment | Mean Escape Latency (Day 4) (s) | Time in Target Quadrant (Probe Trial) (s) | Platform Crossings (Probe Trial) |
| Vehicle + Saline | - | 20 ± 4 | 25 ± 5 | 4 ± 1 |
| Vehicle + Scopolamine | 1 mg/kg | 55 ± 8 | 10 ± 3 | 1 ± 0.5 |
| Compound A + Scopolamine | 10 mg/kg | 35 ± 6 | 18 ± 4 | 3 ± 1 |
| Compound A + Scopolamine | 30 mg/kg | 25 ± 5 | 22 ± 5 | 4 ± 1 |
Note: The above data is hypothetical and for illustrative purposes only.
Anxiolytic Activity (Elevated Plus Maze)
This test is based on the natural aversion of rodents to open and elevated spaces.
a. Animals and Apparatus
-
Animals: Use adult male Wistar rats or Swiss Webster mice.
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm). It consists of two open arms and two closed arms of equal size, with the closed arms having high walls.
b. Experimental Procedure
-
Habituation: Acclimate the animals to the testing room for at least one hour before the test.
-
Drug Administration: Administer Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate, vehicle control, or a positive control (e.g., diazepam) 30-60 minutes before the test.
-
Test:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the number of entries into the open and closed arms.
-
Score the time spent in the open and closed arms.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
An increase in the percentage of open arm entries and time spent in the open arms is indicative of an anxiolytic effect.
-
Data Presentation: Elevated Plus Maze
| Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle Control | - | 15 ± 3 | 20 ± 4 | 25 ± 5 |
| Compound A | 10 | 25 ± 5 | 30 ± 6 | 28 ± 6 |
| Compound A | 30 | 35 ± 6 | 40 ± 7 | 26 ± 4 |
| Diazepam | 2 | 45 ± 8 | 50 ± 9 | 24 ± 5 |
Note: The above data is hypothetical and for illustrative purposes only.
IV. Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate, based on the activities of related compounds.
References
- 1. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is a novel heterocyclic compound with potential therapeutic applications. As with many new chemical entities (NCEs) in drug discovery, its successful in vivo evaluation is highly dependent on the development of an appropriate formulation that ensures adequate bioavailability and exposure in preclinical models.[1] This document provides a comprehensive guide to formulating Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate for in vivo studies, addressing the common challenge of poor aqueous solubility.
Physicochemical Properties and Formulation Challenges
While specific experimental data for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is not extensively available in the public domain, its structure suggests it is likely a lipophilic molecule with poor water solubility.[2][3][4] Such characteristics present significant hurdles for achieving sufficient systemic exposure upon administration.[5][6] Key formulation challenges include:
-
Low Aqueous Solubility: This can lead to poor absorption from the gastrointestinal tract after oral administration and risk of precipitation when administered intravenously.[5]
-
Limited Bioavailability: Inadequate dissolution can result in low and variable drug concentrations in systemic circulation, potentially leading to inconclusive efficacy or toxicology data.[6]
-
First-Pass Metabolism: Lipophilic compounds are often subject to extensive metabolism in the liver before reaching systemic circulation, further reducing bioavailability.[4][5]
A thorough physicochemical characterization of the compound is the foundational step in developing a successful formulation strategy.[1]
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to enhance the solubility and bioavailability of lipophilic compounds like Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate for preclinical studies. The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound.
-
Co-solvent Systems: Water-miscible organic solvents can be used to dissolve the compound. However, care must be taken to avoid precipitation upon contact with aqueous physiological fluids.
-
Surfactant-based Formulations: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous environments.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2]
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based systems such as solutions in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by facilitating dissolution in the gastrointestinal tract and promoting lymphatic transport.[3][4][5][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.
Data Presentation: Excipient Selection
The selection of appropriate excipients is critical for developing a safe and effective formulation. The following table summarizes common excipients used in preclinical in vivo studies, along with their typical concentrations and routes of administration. The safety of these excipients in the chosen animal model should always be considered.[7][8]
| Excipient Category | Example Excipient | Typical Concentration Range (%) | Common Routes of Administration | Key Considerations |
| Co-solvents | Polyethylene glycol 400 (PEG 400) | 10 - 60 | Oral, Intravenous | Potential for precipitation upon dilution. |
| Propylene Glycol | 10 - 40 | Oral, Intravenous | Can cause hemolysis at high concentrations. | |
| Ethanol | 5 - 20 | Oral, Intravenous | CNS effects at higher doses. | |
| Surfactants | Polysorbate 80 (Tween® 80) | 1 - 10 | Oral, Intravenous | Potential for hypersensitivity reactions. |
| Cremophor® EL | 1 - 10 | Intravenous | Associated with hypersensitivity reactions. | |
| Solutol® HS 15 | 1 - 20 | Oral, Intravenous | Generally better tolerated than Cremophor® EL. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 40 | Oral, Intravenous | Potential for nephrotoxicity at high doses. |
| Suspending Agents | Carboxymethylcellulose (CMC) | 0.5 - 2 | Oral | Forms a uniform suspension for oral gavage. |
| Methylcellulose (MC) | 0.5 - 2 | Oral | Similar to CMC. | |
| Lipid Vehicles | Corn Oil / Sesame Oil | Up to 100 | Oral, Subcutaneous | Suitable for lipophilic compounds. |
| Medium-Chain Triglycerides (MCT) | Up to 100 | Oral | Readily absorbed. |
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the kinetic and thermodynamic solubility of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate in various preclinical vehicles.[1][9][10][11][12]
Materials:
-
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
-
A panel of vehicles (e.g., water, saline, 5% dextrose in water (D5W), PEG 400, 20% HP-β-CD in water, 0.5% CMC in water)
-
Vortex mixer, shaker, centrifuge
-
HPLC system with a suitable column and detector
Procedure for Kinetic Solubility:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
Add a small volume of the DMSO stock to each test vehicle to achieve a range of final concentrations.
-
Incubate the samples with shaking for a defined period (e.g., 2 hours) at room temperature.
-
Visually inspect for precipitation.
-
Filter or centrifuge the samples to remove any precipitate.
-
Analyze the supernatant for the concentration of the dissolved compound by a validated HPLC method.
Procedure for Thermodynamic Solubility:
-
Add an excess amount of the solid compound to a known volume of each test vehicle.
-
Incubate the samples with continuous agitation (e.g., on a shaker) at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]
-
Filter or centrifuge the samples to separate the undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound by HPLC.
Data Presentation (Hypothetical):
| Vehicle | Kinetic Solubility (µg/mL) at 2h | Thermodynamic Solubility (µg/mL) at 24h |
| Water | < 1 | < 0.5 |
| Saline (0.9% NaCl) | < 1 | < 0.5 |
| 5% Dextrose in Water (D5W) | < 1 | < 0.5 |
| 10% PEG 400 in Water | 50 | 35 |
| 20% HP-β-CD in Water | 250 | 200 |
| 0.5% CMC in Water | < 5 (suspension) | < 1 |
| Corn Oil | > 1000 | > 1000 |
Protocol 2: Preparation of an Oral Suspension
Objective: To prepare a uniform suspension of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate for oral gavage in rodents.
Materials:
-
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water
-
Mortar and pestle or homogenizer
-
Calibrated balance, magnetic stirrer
Procedure:
-
Calculate the required amount of the compound and vehicle based on the desired dose concentration and the total volume needed.
-
Weigh the required amount of the compound.
-
If necessary, reduce the particle size of the compound using a mortar and pestle.
-
In a suitable container, add a small amount of the vehicle to the compound to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to form a uniform suspension.
-
Visually inspect the suspension for homogeneity. Keep the suspension under continuous stirring until administration.
Protocol 3: Preparation of an Intravenous Solution
Objective: To prepare a clear, sterile solution of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate for intravenous administration.
Materials:
-
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
-
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water for injection
-
Vortex mixer, sonicator
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of the compound and vehicle.
-
Weigh the required amount of the compound and add it to the vehicle.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.
Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Lipophilicity in Drug Formulation Development [pharmaspecialists.com]
- 3. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 4. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symmetric.events [symmetric.events]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening method to identify preclinical liquid and semi-solid formulations for low solubility compounds: miniaturization and automation of solvent casting and dissolution testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols: Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate and its Potential in Materials Science
Application Notes and Protocols: Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and its Potential in Materials Science
Introduction
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is a heterocyclic compound belonging to the benzoxazine family.[3][4] While specific research on this exact molecule in materials science is limited, its structure as a functionalized benzoxazine monomer suggests significant potential for the development of advanced polymers, known as polybenzoxazines.[1][3] Polybenzoxazines are a class of thermosetting polymers that are gaining considerable attention for their use in high-performance applications due to their excellent thermal stability, mechanical properties, low water absorption, and near-zero shrinkage during polymerization.[1][5][6][7] The presence of a carboxylate group offers a reactive site for further functionalization, making it an attractive building block for creating tailored polymeric materials.
These application notes will provide a generalized overview of the potential use of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate as a monomer in materials science, drawing upon the established knowledge of related carboxyl-functionalized and other advanced polybenzoxazines.
Potential Applications in Materials Science
The unique chemical structure of benzoxazine monomers, such as Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, allows for their use in a variety of advanced material applications:
-
High-Performance Composites: Polybenzoxazines are utilized as matrix resins in fiber-reinforced composites for the aerospace and automotive industries due to their high thermal stability and mechanical strength.[1][8]
-
Advanced Coatings: These polymers exhibit excellent corrosion resistance, low surface energy, and good dielectric properties, making them suitable for protective coatings on metals and electronic components.[5][6][9]
-
Adhesives: The strong network formation and good thermal properties of polybenzoxazines make them excellent candidates for high-temperature adhesives.[6][7]
-
Flame Retardants: Polybenzoxazines inherently possess high char yields, which contributes to their flame retardant properties.[1][8]
-
Functional Materials: The carboxylate group on Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate can be hydrolyzed to a carboxylic acid, which can then be used for further chemical modifications, such as grafting other polymers, introducing cross-linking sites, or improving adhesion to substrates.[10][11]
Data Presentation
While quantitative data for polymers derived specifically from Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is not available, the following table summarizes typical properties of polybenzoxazines derived from different functional monomers to provide a comparative perspective.
| Property | Poly(BA-a)¹ | Poly(PH-acy)² | Poly(rosin-based Bz)³ |
| Glass Transition Temp. (Tg) | ~160 °C | >350 °C | 250-280 °C |
| 10% Weight Loss Temp. (TGA) | ~350 °C | 520-600 °C | 380-400 °C |
| Char Yield at 800 °C (in N₂) | ~35% | 65-81% | 50-60% |
| Water Absorption | <1% | Not Reported | Low |
¹Bisphenol-A and aniline-based benzoxazine.[8] ²Cyanate ester functional benzoxazine.[1] ³Rosin-based benzoxazine.[12]
Experimental Protocols
The following are generalized protocols for the synthesis of a benzoxazine monomer and its subsequent polymerization, based on common methods reported in the literature.[1][8][11]
Protocol 1: Synthesis of a Functionalized Benzoxazine Monomer
This protocol describes a general one-pot synthesis of a benzoxazine monomer via a Mannich condensation reaction.
Materials:
-
Phenolic compound (e.g., Methyl 3-hydroxy-4-aminobenzoate, a precursor to the target molecule)
-
Primary amine
-
Paraformaldehyde
-
Solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
Dissolve the phenolic compound and the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add paraformaldehyde to the mixture. The molar ratio of phenol:amine:formaldehyde is typically 1:1:2.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the pure benzoxazine monomer.
-
Characterize the monomer using FTIR and NMR spectroscopy to confirm the formation of the oxazine ring.
Protocol 2: Thermal Polymerization of Benzoxazine Monomer
This protocol outlines the thermally induced ring-opening polymerization of a benzoxazine monomer to form a polybenzoxazine thermoset.
Materials:
-
Purified benzoxazine monomer
Procedure:
-
Place the benzoxazine monomer in a suitable mold or on a substrate for coating applications.
-
Transfer the monomer to a vacuum oven.
-
Perform a step-wise curing process. A typical curing schedule is:
-
150 °C for 1 hour
-
170 °C for 2 hours
-
190 °C for 2 hours
-
210 °C for 1 hour
-
-
The exact temperatures and durations will depend on the specific monomer structure and should be determined by Differential Scanning Calorimetry (DSC) analysis.
-
After the curing cycle is complete, allow the polymer to cool down slowly to room temperature to avoid thermal stress.
-
The resulting solid is the cross-linked polybenzoxazine.
-
Characterize the polymer using Thermogravimetric Analysis (TGA) for thermal stability and Dynamic Mechanical Analysis (DMA) for thermomechanical properties.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and polymerization of a functionalized benzoxazine.
Caption: Logical relationship between benzoxazine monomer structure and resulting polymer properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 4. This compound | C10H11NO3 | CID 14373654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Advancing coatings with polybenzoxazines: insights into molecular design, synthesis, and modification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
Technical Support Center: Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. The proposed solutions are based on established synthetic methodologies for benzoxazine derivatives.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Base: The chosen base may not be strong enough to deprotonate the phenolic hydroxyl and/or the amino group effectively. | Switch to a stronger base. While potassium carbonate is commonly used, bases like cesium carbonate or sodium hydride might improve the yield. A systematic screening of bases is recommended (see Table 1). |
| Improper Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. | Use a high-boiling polar aprotic solvent such as DMF, DMAc, or DMSO to ensure the reactants are fully dissolved and to facilitate the reaction at an appropriate temperature. |
| Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | Increase the reaction temperature. Refluxing the reaction mixture is a common practice. Monitor the reaction progress by TLC to determine the optimal temperature. |
| Short Reaction Time: The reaction may not have reached completion. | Extend the reaction time. Monitor the reaction progress by TLC until the starting material is consumed. |
| Decomposition of Starting Material or Product: The starting material or product might be sensitive to high temperatures over extended periods. | If a higher temperature does not improve the yield, consider running the reaction at a lower temperature for a longer duration. |
| Poor Quality of Reagents: The starting materials or reagents may be impure or degraded. | Ensure the purity of Methyl 4-amino-3-hydroxybenzoate and 1,2-dibromoethane. Use freshly distilled or purified reagents if necessary. |
Issue 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution |
| O-alkylation vs. N-alkylation: The reaction can potentially lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. The desired product is formed through a tandem N-alkylation and O-alkylation (cyclization). | The choice of base and reaction conditions can influence the selectivity. A weaker base might favor initial N-alkylation, while a stronger base could deprotonate both the amine and the phenol, potentially leading to a mixture of products. Careful optimization of the base and temperature is crucial. |
| Polymerization: Benzoxazine-related structures can sometimes undergo polymerization, especially at high temperatures. | Avoid excessively high temperatures and prolonged reaction times once the product is formed. |
| Formation of a Dimer: Two molecules of the aminophenol could react with one molecule of 1,2-dibromoethane. | Use a slight excess of 1,2-dibromoethane to favor the intramolecular cyclization. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be an effective purification method. |
| Product is an Oil: The product may not crystallize easily. | If the product is an oil, try to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If crystallization fails, purification by column chromatography is the primary method. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate?
A1: The most common synthesis involves the reaction of Methyl 4-amino-3-hydroxybenzoate with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMAC).[3][4] The reaction is typically heated to reflux to facilitate the intramolecular cyclization.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (Methyl 4-amino-3-hydroxybenzoate) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What are the key parameters to optimize for maximizing the yield?
A3: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. A systematic approach to optimizing these parameters is recommended. The stoichiometry of the reactants, particularly the equivalents of the base and 1,2-dibromoethane, also plays a crucial role.
Q4: What are the potential side reactions to be aware of?
A4: Potential side reactions include the formation of O-alkylated and N,O-dialkylated byproducts, as well as intermolecular reactions leading to dimers or oligomers. In the broader context of benzoxazine synthesis, the formation of hyperbranched triazine chains leading to gelation has been observed, although this is less likely in this specific synthesis.[3]
Q5: What is the best method for purifying the final product?
A5: The product is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[3] Recrystallization can be a subsequent step to achieve higher purity if the product is a solid.
Data Presentation
The following table presents a hypothetical optimization of reaction conditions for the synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. This data is illustrative and serves as a guide for experimental design.
Table 1: Optimization of Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.2) | Acetonitrile | 80 | 24 | 45 |
| 2 | K₂CO₃ (2.2) | DMF | 100 | 12 | 65 |
| 3 | K₂CO₃ (2.2) | DMF | 150 | 6 | 75 |
| 4 | Cs₂CO₃ (2.2) | DMF | 150 | 6 | 82 |
| 5 | NaH (2.2) | THF | 65 | 18 | 55 |
| 6 | K₂CO₃ (3.0) | DMAc | 150 | 6 | 78 |
| 7 | Cs₂CO₃ (2.2) | DMAc | 150 | 4 | 85 |
| 8 | K₂CO₃ (2.2) | DMSO | 150 | 6 | 72 |
Yields are isolated yields after column chromatography.
Experimental Protocols
Detailed Methodology for the Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate (Optimized Conditions)
-
Reactant Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-amino-3-hydroxybenzoate (1.67 g, 10 mmol).
-
Solvent and Base Addition: Add dimethylacetamide (DMAc, 100 mL) to the flask, followed by the addition of cesium carbonate (Cs₂CO₃, 7.17 g, 22 mmol).
-
Addition of Alkylating Agent: While stirring the suspension, add 1,2-dibromoethane (0.95 mL, 11 mmol).
-
Reaction: Heat the reaction mixture to 150 °C and maintain it at this temperature for 4 hours. Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (500 mL) and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydro-2H-1,4-oxazine synthesis [organic-chemistry.org]
- 4. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
Disclaimer: The synthesis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is not widely documented in readily available scientific literature. This guide is based on the general principles of 1,3-benzoxazine synthesis, which typically involves a Mannich-type condensation reaction. The troubleshooting advice and potential side products are predicated on a plausible, though hypothetical, synthetic route involving a suitably substituted aminophenol and formaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing the 1,3-benzoxazine ring?
A1: The core of the 1,3-benzoxazine ring is typically formed through a Mannich condensation reaction.[1] This is a three-component reaction involving a phenol, a primary amine, and formaldehyde.[2] Alternatively, and more relevant for complex structures, is the reaction of a pre-formed aminophenol with formaldehyde, where the amino group and an ortho-carbon on the phenolic ring react to form the oxazine ring.[3]
Q2: What are the most common classes of side products in this type of synthesis?
A2: The most frequently encountered side products are oligomers or polymers.[3] This occurs when formaldehyde reacts with the activated phenol ring to form methylene bridges between multiple monomer units, leading to poorly soluble resinous materials instead of the desired crystalline product. Other potential byproducts include incompletely cyclized intermediates and products from alternative electrophilic substitution on the benzene ring.
Q3: My reaction has produced a thick, insoluble tar or resin instead of a clean product. What happened?
A3: This is a classic sign of uncontrolled polymerization. It is the most common failure mode in benzoxazine synthesis. This is often caused by excessive temperatures, incorrect stoichiometry (especially an excess of formaldehyde), or prolonged reaction times. The highly reactive nature of formaldehyde and the activated aminophenol ring can lead to the formation of complex methylene-bridged oligomers.[3]
Q4: I see multiple spots on my Thin Layer Chromatography (TLC) plate that are close to the product spot. What could they be?
A4: These could be several related impurities. Common possibilities include dimers (two aminophenol units linked by a methylene bridge), incompletely cyclized intermediates (such as N-hydroxymethyl derivatives), or isomers formed from reaction at a different position on the aromatic ring if multiple activated sites are available.
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Suggested Solution(s) |
| Low to No Yield of Desired Product | 1. Incorrect stoichiometry (ratio of aminophenol to formaldehyde).2. Reaction temperature is too low or reaction time is too short.3. Degradation of starting materials. | 1. Carefully control the stoichiometry. A slight excess of the aminophenol may be preferable to an excess of formaldehyde.2. Gradually increase the reaction temperature and monitor progress by TLC.3. Ensure the purity and stability of the aminophenol starting material, as they can be prone to oxidation. |
| Formation of Insoluble Polymer/Resin | 1. Reaction temperature is too high.2. Excess formaldehyde.3. High concentration of reactants.4. Prolonged reaction time. | 1. Maintain a lower reaction temperature (e.g., reflux in a lower-boiling solvent like ethanol or dioxane).2. Use formaldehyde sparingly, often a 1:2 ratio of aminophenol to formaldehyde is a good starting point.3. Perform the reaction under more dilute conditions.[4]4. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Product is Difficult to Purify from Side Products | 1. Formation of structurally similar byproducts (e.g., dimers, isomers).2. Residual polymeric material co-precipitating with the product. | 1. Utilize column chromatography with a carefully selected solvent gradient to separate closely related compounds.2. Try recrystallization from different solvent systems. A trituration step with a solvent in which the product is poorly soluble but impurities are soluble (e.g., cold diethyl ether) can help remove resinous material. |
| Reaction Fails to Initiate | 1. Insufficient activation (e.g., pH is not optimal).2. Low reactivity of starting materials. | 1. The reaction is often self-catalyzed but can be influenced by pH. While typically run under neutral or slightly basic conditions, mild acidic catalysis can sometimes be employed, though this may increase the risk of polymerization.[5] |
Experimental Protocols
While a specific protocol for the target molecule is unavailable, a general procedure for the synthesis of a 1,3-benzoxazine from an aminophenol is provided below for reference. Researchers must adapt and optimize this procedure for their specific starting materials.
Hypothetical Synthesis of a Substituted 3,4-dihydro-2H-1,3-benzoxazine
This protocol is based on the reaction of an o-aminophenol with formaldehyde.
-
Materials:
-
Substituted o-aminophenol (e.g., Methyl 3-amino-2-hydroxybenzoate) (1.0 eq)
-
Formaldehyde (37% aqueous solution) (2.2 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or Ethanol)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
-
Procedure:
-
Dissolve the substituted o-aminophenol (1.0 eq) in the chosen solvent (e.g., 1,4-Dioxane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the aqueous formaldehyde solution (2.2 eq) to the flask.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent, typically 80-110 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure benzoxazine derivative.
-
Reaction Pathways and Side Reactions
The following diagram illustrates the plausible main synthetic pathway for forming a 1,3-benzoxazine ring from an o-aminophenol and formaldehyde, along with the most significant side reaction leading to polymer formation.
References
Technical Support Center: Synthesis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
Technical Support Center: Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not getting any of the desired product. What are the common causes for complete reaction failure?
A1: Complete failure to form Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate can stem from several factors:
-
Poor quality of starting materials: Ensure that Methyl 4-amino-3-hydroxybenzoate is pure and the 1,2-dibromoethane has not degraded.
-
Inactive base: The base, typically potassium carbonate, might be old or have absorbed moisture, rendering it ineffective. Use freshly dried and powdered potassium carbonate.
-
Incorrect solvent: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile are generally suitable for this type of reaction.
-
Insufficient temperature: The reaction often requires heating to proceed at a reasonable rate. Ensure your reaction is heated to the appropriate temperature for the chosen solvent.
Q2: My reaction yield is very low. How can I improve it?
A2: Low yields are a common issue. Consider the following to optimize your reaction:
-
Reaction Time and Temperature: The reaction may require an extended period to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient heating can also lead to low conversion. A temperature range of 80-120°C is typically employed depending on the solvent.
-
Base Equivalents: Ensure you are using a sufficient amount of base to neutralize the HBr formed during the reaction. Using 2.2 to 3.0 equivalents of a mild base like potassium carbonate is recommended.
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. See the following questions for specific side products.
Q3: I am observing a significant amount of a side product that is more polar than my desired product on TLC. What could it be?
A3: A more polar side product is likely the intermediate N-(2-bromoethyl)-4-amino-3-hydroxybenzoate, where only the N-alkylation has occurred, but the final ring closure (intramolecular O-alkylation) has not. To favor the cyclization:
-
Increase Reaction Time and/or Temperature: Give the reaction more time or increase the temperature to facilitate the intramolecular Williamson ether synthesis.
-
Choice of Base: A stronger base could potentially promote the deprotonation of the phenolic hydroxyl group, favoring cyclization. However, be cautious as stronger bases can also promote side reactions.
Q4: My mass spectrometry analysis shows a product with a higher mass than expected, suggesting dialkylation. How can I avoid this?
A4: The formation of N,O-dialkylated or N,N-bis(2-bromoethyl) derivatives can occur. To minimize these side reactions:
-
Control Stoichiometry: Use a strict 1:1 to 1:1.2 molar ratio of Methyl 4-amino-3-hydroxybenzoate to 1,2-dibromoethane. An excess of the alkylating agent will favor dialkylation.
-
Slow Addition: Add the 1,2-dibromoethane slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can disfavor multiple alkylations on the same molecule.
Q5: The reaction mixture has turned into a tar-like substance, making product isolation impossible. What causes this and how can it be prevented?
A5: Tar formation is often due to polymerization of the starting materials or intermediates, especially at high temperatures.
-
Optimize Temperature: While heating is necessary, excessive temperatures can lead to decomposition and polymerization. Find the optimal temperature where the reaction proceeds cleanly.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
-
Purity of Reagents: Impurities in the starting materials can sometimes catalyze polymerization. Ensure high purity of all reagents.
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on Product Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.2) | DMF | 100 | 12 | 65 |
| 2 | Cs₂CO₃ (2.2) | DMF | 100 | 12 | 75 |
| 3 | K₂CO₃ (2.2) | Acetonitrile | 80 | 24 | 55 |
| 4 | NaH (2.2) | THF | 65 | 18 | 40 |
Note: This data is hypothetical and for illustrative purposes to show how reaction parameters can be tabulated and compared.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
This protocol describes the synthesis starting from Methyl 4-amino-3-hydroxybenzoate and 1,2-dibromoethane.
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet
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Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 4-amino-3-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Begin stirring the mixture under a nitrogen atmosphere.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
improving purity of Methyl 3,4-dihydro-2h-benzo[b]oxazine-5-carboxylate samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate samples. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate?
A1: Common impurities can include unreacted starting materials such as Methyl 4-amino-3-hydroxybenzoate and 1,2-dibromoethane[1]. Additionally, side products like dimers, oligomers, or by-products from the ring-opening of the benzoxazine ring may be present, which can affect polymerization behavior[2][3].
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of your target compound from impurities. A solvent system similar to the one used for column chromatography is typically employed for TLC analysis.
Q3: What analytical techniques are recommended for assessing the final purity of the compound?
A3: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are standard techniques for determining the purity of the final product. NMR can help in identifying the structure and presence of any residual solvents or impurities, while HPLC can provide a quantitative measure of purity.
Q4: My purified sample shows a broad melting point range. What could be the issue?
A4: A broad melting point range is a common indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to melting over a wider temperature range. Further purification steps, such as recrystallization or column chromatography, are recommended.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
| Problem | Potential Cause(s) | Solution(s) |
| Compound does not crystallize during recrystallization. | - The solution is not sufficiently saturated.- The chosen solvent is too good a solvent for the compound.- Presence of impurities inhibiting crystal formation. | - Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.- Add a seed crystal to induce crystallization.- Perform a preliminary purification by column chromatography to remove impurities. |
| Oily product obtained after solvent evaporation. | - Presence of low-melting impurities.- Residual solvent. | - Attempt to triturate the oil with a poor solvent (e.g., hexanes) to induce solidification.- Redissolve the oil and attempt recrystallization from a different solvent system.- Dry the sample under high vacuum for an extended period to remove residual solvent. |
| Poor separation during column chromatography (overlapping spots on TLC). | - The chosen eluent system is not optimal.- The column was not packed properly.- The column was overloaded with the crude sample. | - Optimize the solvent system using TLC. A good starting point for benzoxazines is a hexane/ethyl acetate mixture[2]. Adjust the polarity to achieve better separation.- Ensure the silica gel is packed uniformly without any air bubbles or channels.- Use an appropriate amount of crude sample for the column size (typically 1-5% of the silica gel weight). |
| Streaking of the compound on the TLC plate and column. | - The compound is too polar for the chosen eluent.- The sample is acidic or basic and is interacting with the silica gel. | - Increase the polarity of the eluent system.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines the steps for purifying crude Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate using silica gel column chromatography.
1. Preparation of the Column:
- Select a glass column of an appropriate size based on the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approx. 1 cm) over the cotton plug.
- Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
- Carefully pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles.
- Allow the silica gel to settle, and then add another thin layer of sand on top.
2. Sample Loading:
- Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent.
- Alternatively, adsorb the crude sample onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and then evaporating the solvent.
- Carefully add the dissolved sample or the silica gel with the adsorbed sample to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
- Begin collecting fractions in test tubes or flasks as the solvent starts to elute from the bottom of the column.
- Continuously add more eluent to the top of the column to ensure it does not run dry.
4. Analysis of Fractions:
- Monitor the separation by spotting small aliquots of the collected fractions onto TLC plates.
- Develop the TLC plates in the same eluent used for the column.
- Visualize the spots (e.g., under UV light).
- Combine the fractions that contain the pure product.
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Application Notes |
| Hexane : Ethyl Acetate (3:1) | Low to Medium | A good starting point for many benzoxazine derivatives[2]. Adjust the ratio based on TLC results. |
| Dichloromethane : Methanol (98:2) | Medium | Useful if the compound has higher polarity. The percentage of methanol can be gradually increased. |
| Toluene : Acetone (9:1) | Medium | An alternative non-halogenated solvent system. |
Protocol 2: Recrystallization
This protocol describes the purification of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate by recrystallization.
1. Solvent Selection:
- Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent.
- Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature.
- Crystals of the purified compound should form as the solution cools and becomes supersaturated.
- To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
5. Isolation and Drying of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: General purification workflow for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
Caption: Troubleshooting logic for common purification problems.
References
Technical Support Center: Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate in experimental settings.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Question: My experimental results are variable or show a loss of compound activity over time. Could this be a stability issue?
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Answer: Yes, inconsistent results are a primary indicator of compound degradation.[1] Instability can lead to incorrect bioassay results and misleading structure-activity relationships (SAR).[2] The active concentration of your compound may be decreasing due to breakdown.
Troubleshooting Steps:
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Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material and compare its performance against the older stock solution in your assay.
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Analyze Purity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of both the solid sample and the stock solution.[3][4][5] Look for the appearance of new peaks or a decrease in the area of the main compound peak.
-
Review Handling Procedures:
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Storage: Ensure the solid compound is stored in a tightly sealed container, protected from light, and at the recommended temperature (see FAQ section). Solutions, especially in protic solvents, should be stored at -20°C or -80°C and used shortly after preparation.[1]
-
Solvent Choice: Use anhydrous, high-purity solvents for preparing stock solutions. The presence of water can facilitate hydrolysis.
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Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1]
-
-
Issue 2: Appearance of new peaks in HPLC analysis of a sample.
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Question: I am analyzing my sample of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate by HPLC and I see new, unexpected peaks that were not present in the initial analysis. What could be the cause?
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Answer: The appearance of new peaks strongly suggests that your compound is degrading. The structure of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate contains two key functionalities susceptible to degradation: the dihydro-oxazine ring and the methyl ester group.
Potential Degradation Pathways:
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Hydrolysis: This is a common degradation pathway for both the oxazine ring and the ester.[6][7][8]
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Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxazine ring can open to form a phenolic amine intermediate.[6][7] The methyl ester can also hydrolyze to the corresponding carboxylic acid.
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Base-Catalyzed Hydrolysis: Basic conditions will readily hydrolyze the methyl ester to the carboxylate salt.
-
-
Oxidation: The aromatic ring and the nitrogen and oxygen heteroatoms can be susceptible to oxidation, especially if exposed to air, light, or trace metal ions.[1]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to break chemical bonds and induce degradation.[9][10][11]
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for compound degradation. -
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store solid Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate?
-
A1: For long-term stability, store the solid compound at -20°C in a tightly sealed, amber glass vial to protect it from moisture and light. For short-term storage, 4°C is acceptable.[1]
-
-
Q2: What is the best solvent to use for stock solutions?
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A2: Anhydrous dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic small molecules.[1] For aqueous experiments, dilute the DMSO stock in the appropriate buffer immediately before use, ensuring the final DMSO concentration is compatible with your assay.
-
-
Q3: How long are solutions of this compound stable?
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A3: The stability of the compound in solution is highly dependent on the solvent, pH, and temperature. As a best practice, prepare stock solutions fresh and aliquot them for single use to avoid repeated freeze-thaw cycles.[1] It is recommended to conduct a preliminary stability study in your specific experimental buffer to determine its stability over the course of your experiment.
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Stability Profile
-
Q4: Is this compound sensitive to pH?
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A4: Yes, the compound is expected to be sensitive to pH. The dihydro-oxazine ring is susceptible to opening under acidic conditions, and the methyl ester group is prone to hydrolysis under both acidic and basic conditions.[6][7][8] It is crucial to control the pH of your experimental solutions with appropriate buffers.
-
-
Q5: What are the likely degradation products?
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A5: Based on the structure, the primary degradation products are likely to be the carboxylic acid resulting from ester hydrolysis and the aminophenol derivative from the opening of the oxazine ring. Further degradation or oxidation products could also form under harsh conditions.
Figure 2. Potential degradation pathways. -
-
Q6: Do I need to protect the compound from light?
Data Presentation
When conducting stability studies, it is crucial to present the data clearly. The following tables are templates for recording your findings from a forced degradation study.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition Details | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours | Room Temp |
| Neutral Hydrolysis | Purified Water | 24, 48, 72 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp |
| Thermal | Solid State | 7 days | 80°C |
| Photolytic | Solid & Solution in Quartz | ICH Q1B exposure | Room Temp |
Table 2: Results of Forced Degradation Study (% Degradation)
| Stress Condition | % Degradation of Parent | No. of Degradants | Major Degradant Peak (Area %) | Mass Balance (%) |
| Acid Hydrolysis | e.g., 15.2% | e.g., 2 | e.g., 12.5% at RRT 0.8 | e.g., 98.5% |
| Base Hydrolysis | e.g., 25.8% | e.g., 1 | e.g., 24.9% at RRT 0.7 | e.g., 99.1% |
| Oxidation | e.g., 8.5% | e.g., 3 | e.g., 4.1% at RRT 1.2 | e.g., 97.9% |
| Thermal | e.g., <1% | e.g., 0 | N/A | e.g., >99.5% |
| Photolytic | e.g., 5.1% | e.g., 1 | e.g., 4.5% at RRT 1.1 | e.g., 99.3% |
| RRT = Relative Retention Time |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation.[12][13]
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Preparation of Stock Solution: Prepare a stock solution of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature. Withdraw aliquots at shorter time points (e.g., 1, 2, 4 hours), neutralize with 0.1 M HCl, and dilute for HPLC analysis.[14]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Dilute for HPLC analysis.[14]
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Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 7 days. Also, reflux the stock solution for 24 hours. Prepare samples for HPLC analysis.[14]
-
Photostability: Expose the solid compound and the stock solution (in a quartz cuvette) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14] Analyze by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Calculate the mass balance to ensure all degradation products are accounted for.[12]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[15]
-
Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Use a gradient elution to separate compounds with a range of polarities. A common mobile phase system is:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
A typical starting gradient could be 10-90% B over 20 minutes.
-
-
Method Development using Stressed Samples:
-
Inject the unstressed compound to determine its retention time and peak shape.
-
Inject a mixture of all samples from the forced degradation study (acid, base, oxidative, photolytic, thermal). This "degradation cocktail" is crucial for method development.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 between all adjacent peaks.
-
-
Detection:
-
Use a photodiode array (PDA) detector to monitor the elution. This allows you to check for peak purity and select the optimal wavelength for quantification of the parent compound and its degradants. Most aromatic compounds have strong UV absorbance.[16]
-
-
Method Validation (per ICH Q2(R1)):
-
Once the method is developed, validate it for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the parent compound from all potential degradation products.
Figure 3. Decision tree for initiating stability studies. -
References
- 1. benchchem.com [benchchem.com]
- 2. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. kinampark.com [kinampark.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fda.gov [fda.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. sgs.com [sgs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing rapid degradation of my compound in an acidic aqueous solution during my experiments. What could be the cause?
A1: Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is susceptible to acid-catalyzed hydrolysis. The oxazine ring can undergo ring-opening, especially at low pH. This would result in the formation of a primary degradation product. It is crucial to control the pH of your solutions to minimize this degradation.[1][2] Consider using buffers in the neutral pH range if the experimental conditions allow.
Q2: My HPLC analysis shows a new, more polar peak appearing over time. How can I identify this potential degradant?
A2: The appearance of a more polar peak is consistent with the hydrolysis of the methyl ester to a carboxylic acid, or the opening of the oxazine ring. To identify this degradant, you can use LC-MS/MS to determine its mass and fragmentation pattern. Comparing the mass of the new peak to the parent compound can indicate the type of modification (e.g., a loss of a methyl group for ester hydrolysis). Forced degradation studies under specific conditions (acidic, basic, oxidative) can help to intentionally generate degradation products for characterization.[1][3]
Q3: I'm conducting in vitro metabolism studies using liver microsomes and see very fast clearance of the parent compound. What are the likely metabolic pathways?
A3: Benzoxazine derivatives can be subject to extensive metabolism by liver microsomes.[4] The primary metabolic pathways for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate are likely to be:
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Oxidation: Cytochrome P450 enzymes can oxidize the benzene ring or the aliphatic part of the oxazine ring.[5]
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Ester Hydrolysis: Esterases present in the microsomal preparation can hydrolyze the methyl ester to the corresponding carboxylic acid.[5]
To confirm these pathways, you can use specific P450 inhibitors in your incubations to see if the degradation is reduced. Analyzing the metabolites by mass spectrometry will help in their structural elucidation.[6]
Q4: I am having trouble with the reproducibility of my stability studies. What are some common pitfalls?
A4: Reproducibility issues in stability studies can arise from several factors:
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Inconsistent Storage Conditions: Ensure that temperature and humidity are tightly controlled throughout the study.[1][2]
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Variable pH of Solutions: Small changes in pH can significantly affect the degradation rate. Always prepare fresh buffers and verify the pH.
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Photodegradation: The compound might be light-sensitive.[1][2] Conduct experiments under controlled lighting conditions and use amber vials for storage.
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Sample Preparation: Inconsistencies in sample dilution or extraction can lead to variable results. Ensure your analytical method is validated for reproducibility.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[1][7]
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24, 48, and 72 hours, protected from light.
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Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.
-
Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol assesses the metabolic stability of the compound in a common in vitro system.[4][8]
-
Reagents and Materials:
-
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
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Phosphate buffer (0.1 M, pH 7.4)
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Acetonitrile (for quenching)
-
-
Incubation Procedure:
-
Prepare a working solution of the compound at 2 µM in phosphate buffer.
-
In a microcentrifuge tube, add HLM to a final concentration of 0.5 mg/mL.
-
Pre-warm the HLM suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
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Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Data Presentation
Table 1: Hypothetical Stability Data of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate under Forced Degradation Conditions
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) Formed (%) |
| 0.1 M HCl (60°C) | 24 | 65.2 | 32.8 (DP1) |
| 48 | 42.1 | 55.9 (DP1) | |
| 72 | 25.8 | 72.2 (DP1) | |
| 0.1 M NaOH (60°C) | 24 | 88.5 | 10.5 (DP2) |
| 48 | 75.3 | 23.7 (DP2) | |
| 72 | 62.1 | 36.9 (DP2) | |
| 3% H₂O₂ (RT) | 24 | 95.1 | 4.9 (DP3) |
| 48 | 90.3 | 9.7 (DP3) | |
| 72 | 85.6 | 14.4 (DP3) |
DP1: Postulated Ring-Opened Product, DP2: Postulated Carboxylic Acid, DP3: Postulated Oxidized Product
Table 2: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes
| Time (minutes) | Parent Compound Remaining (%) |
| 0 | 100 |
| 5 | 85.3 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
Calculated In Vitro Half-life (t₁/₂): 25 minutes Calculated Intrinsic Clearance (CLᵢₙₜ): 27.7 µL/min/mg protein
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Inferred degradation pathways.
Caption: Troubleshooting unexpected HPLC peaks.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. q1scientific.com [q1scientific.com]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Production of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate synthesis.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor reaction progress using TLC or HPLC. - Gradually increase reaction temperature in small increments, being mindful of potential side reactions. - Extend reaction time, ensuring starting materials are fully consumed. |
| Side reactions: Formation of oligomers or other byproducts is a common issue in benzoxazine synthesis, often promoted by high temperatures, extended reaction times, and the presence of moisture.[1] | - Ensure all reactants and solvents are anhydrous. - Optimize the reaction temperature to find a balance between reaction rate and minimizing side product formation. - Consider a solvent screen to identify a medium that may reduce side reactions. Toluene or dioxane are often suitable for benzoxazine synthesis.[2] | |
| Poor mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. | - Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. - Optimize stirring speed to ensure homogeneity without introducing excessive shear. | |
| Product Purity Issues | Presence of starting materials: Incomplete reaction. | - Refer to "Low Yield" solutions. - Optimize purification methods, such as recrystallization or column chromatography, for the larger scale. |
| Formation of oligomeric species: A common challenge in benzoxazine synthesis, especially at higher temperatures.[1] | - Lower the reaction temperature. - Minimize reaction time once the starting material is consumed. - During workup, precipitation with a non-polar solvent can sometimes selectively remove oligomers. | |
| Discoloration of the final product: Oxidation or presence of impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the purity of starting materials. - Consider a final purification step with activated carbon. | |
| Reaction Control Problems | Exothermic reaction: The synthesis of benzoxazines can be exothermic, and on a large scale, this can lead to a runaway reaction. | - Ensure the reactor has adequate cooling capacity. - Add reagents portion-wise or via a dropping funnel to control the rate of reaction and heat generation. - Monitor the internal temperature of the reactor closely. |
| Formation of insoluble solids: The product or intermediates may precipitate from the reaction mixture, leading to poor mixing and handling difficulties.[1] | - Select a solvent with better solubilizing properties for the product. Toluene or dioxane may be better alternatives if issues are seen with solvents like ethyl acetate.[1][2] - Increase the solvent volume. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate?
A1: The typical synthesis involves the reaction of Methyl 4-amino-3-hydroxybenzoate with an alkylating agent like 1,2-dibromoethane in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like dimethylacetamide (DMAC).
Q2: How does the choice of solvent impact the scale-up process?
A2: The reaction medium is critical as it affects reactant solubility, reaction kinetics, and the profile of side products.[1] While lab-scale reactions may be feasible in a variety of solvents, at scale, factors like cost, boiling point, safety, and ease of removal become paramount. For benzoxazine synthesis, solvents like toluene or dioxane are often employed.[2] It is advisable to conduct a solvent screen at the bench scale before moving to a larger scale.
Q3: What are the primary safety concerns when using 1,2-dibromoethane at a large scale?
A3: 1,2-dibromoethane is toxic if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen.[3][4] It is also an irritant to the skin, eyes, and respiratory system.[3][4] When scaling up, it is crucial to work in a well-ventilated area, preferably a walk-in fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure that emergency procedures for spills and exposure are in place.[5]
Q4: How can I minimize the formation of oligomeric byproducts?
A4: The formation of oligomers is often favored by high temperatures, long reaction times, and the presence of water or polar solvents.[1] To minimize these byproducts, ensure your reactants and solvent are dry, control the reaction temperature carefully, and monitor the reaction to avoid unnecessarily long reaction times.
Q5: What are the recommended purification methods for large-scale production?
A5: While column chromatography is effective at the lab scale, it can be cumbersome and expensive for large quantities. Recrystallization is often a more practical method for purifying large batches of solid material. A solvent/anti-solvent system can also be effective. The choice of solvents will need to be optimized for your specific product.
Quantitative Data
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Typical Yield | 75-85% | 65-75% |
| Typical Purity (pre-purification) | 90-95% | 80-90% |
| Reaction Time | 4-6 hours | 6-10 hours |
| Optimal Temperature | 80-100 °C | 70-90 °C (to manage exotherm) |
Note: These are representative values and may vary depending on the specific reaction conditions and equipment.
Experimental Protocols
Key Experiment: Synthesis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate (Pilot Scale)
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
1,2-dibromoethane
-
Anhydrous potassium carbonate
-
Toluene (or other suitable solvent)
-
Deionized water
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet
-
Heating/cooling circulator
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge the reactor with Methyl 4-amino-3-hydroxybenzoate and anhydrous potassium carbonate.
-
Add toluene to the reactor and begin stirring to form a slurry.
-
Inert the reactor with nitrogen.
-
Slowly add 1,2-dibromoethane to the mixture via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and use the cooling circulator to maintain the desired temperature range.
-
Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for 6-10 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium salts. Wash the filter cake with additional toluene.
-
Combine the filtrates and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Synthetic pathway for the target molecule.
Caption: A workflow for troubleshooting low product yield.
Caption: Potential side reactions during synthesis.
References
Technical Support Center: Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and molecular weight of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate?
A1: Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is an organic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of approximately 193.20 g/mol .[1]
Q2: What are the key spectroscopic features I should expect to see for this compound?
A2: You should anticipate characteristic signals in ¹H NMR and ¹³C NMR spectra corresponding to the benzoxazine ring structure and the methyl carboxylate group. Mass spectrometry will show a molecular ion peak corresponding to its molecular weight.
Q3: In which solvents is Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate soluble for analysis?
Q4: Are there any known stability issues I should be aware of during analysis?
A4: Benzoxazine rings can be susceptible to hydrolysis under strong acidic or basic conditions, which could affect the integrity of the sample. It is advisable to use neutral or mildly acidic/basic conditions where possible and to analyze samples promptly after preparation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; Column contamination. | Use a mobile phase with a buffer to control pH; Flush the column with a strong solvent or replace the guard column. |
| Peak Fronting | Sample overload; Sample solvent stronger than the mobile phase. | Reduce the injection volume or dilute the sample; Prepare the sample in the mobile phase. |
| Poor Resolution | Inappropriate mobile phase composition or column. | Optimize the mobile phase gradient and composition; Try a different column with a different stationary phase. |
| Baseline Drift | Column temperature fluctuations; Mobile phase not equilibrated. | Use a column oven to maintain a stable temperature; Allow sufficient time for the mobile phase to equilibrate. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause | Solution |
| No Peak Detected | Compound is not volatile enough or is thermally labile; Leak in the system. | Consider derivatization to increase volatility; Check for leaks in the injection port, column fittings, and MS interface. |
| Peak Broadening | Injection port temperature is too low; Carrier gas flow rate is too slow. | Increase the injection port temperature; Optimize the carrier gas flow rate. |
| Poor Sensitivity | Contamination in the ion source; Inefficient ionization. | Clean the ion source; Optimize the ionization energy and other MS parameters. |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated and stable; Use a reliable pressure regulator for the carrier gas. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| Broad Peaks | Poor shimming; High sample concentration; Paramagnetic impurities. | Re-shim the magnet for your sample; Prepare a more dilute sample; Ensure the sample and solvent are free from paramagnetic contaminants. |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration; Incorrect receiver gain. | Increase the sample concentration or the number of scans; Adjust the receiver gain to an optimal level. |
| Solvent Peak Obscuring Signals | High concentration of residual protons in the deuterated solvent. | Use a high-purity deuterated solvent; Utilize solvent suppression techniques. |
| Phasing Issues | Incorrect phasing parameters. | Manually adjust the phase correction parameters (PH0 and PH1) to obtain a flat baseline. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of mobile phase B (Acetonitrile).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 amu.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation
-
¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Dissolve 20-50 mg of the compound in approximately 0.6 mL of CDCl₃ with TMS.
-
Procedure:
-
Weigh the sample directly into a clean, dry NMR tube.
-
Add the deuterated solvent.
-
Cap the tube and gently vortex or invert to dissolve the sample completely.
-
Ensure the solution is clear and free of any particulate matter before placing it in the spectrometer.
-
Visualizations
Caption: General experimental workflow for the analysis of the target compound.
Caption: A logical approach to troubleshooting analytical issues.
References
Technical Support Center: Overcoming Solubility Challenges with Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
I. Compound Physicochemical Profile (Predicted)
A thorough understanding of the physicochemical properties of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is fundamental to devising effective solubilization strategies. The following table summarizes key predicted parameters for a closely related structure, Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, which can serve as a valuable guide.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 193.2 g/mol [3] | Moderate molecular weight, generally favorable for solubility. |
| pKa | 2.40 ± 0.20[4] | The presence of a weakly acidic proton suggests that solubility will be significantly influenced by pH. |
| LogP | 0.7[4] | A low LogP value indicates that the compound is relatively hydrophilic, suggesting that poor solubility may not be solely due to high lipophilicity. |
Note: The pKa and LogP values are predicted for Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and should be used as an estimation for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate. Experimental determination is recommended for precise values.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the solubility of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
Q1: My compound, Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate, is showing poor solubility in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with many organic molecules. Here is a systematic approach to begin troubleshooting:
-
pH Adjustment: Given the predicted acidic pKa of a similar structure (around 2.40), the solubility of your compound is expected to be highly pH-dependent. At pH values above the pKa, the carboxylate group will be deprotonated and ionized, which should significantly increase aqueous solubility. Start by preparing a series of buffers with increasing pH (e.g., pH 5.0, 6.0, 7.0, 7.4) and determine the solubility in each.
-
Co-solvent Screening: If pH adjustment alone is insufficient, introducing a water-miscible organic co-solvent can enhance solubility. Common co-solvents to screen include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
Q2: I've tried adjusting the pH, but the solubility is still not adequate for my in vitro assay. What's the next step?
A2: If pH modification is not sufficient, consider the following advanced techniques:
-
Co-solvent Optimization: Systematically increase the percentage of the most effective co-solvent identified in your initial screen. Be mindful of the tolerance of your biological assay to the co-solvent, as high concentrations can be cytotoxic or interfere with the assay.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. Non-ionic surfactants like Tween® 80 or Solutol® HS 15 are often well-tolerated in biological systems.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.
Q3: For my animal studies, I need a formulation that can improve the oral bioavailability of this compound. What are the recommended formulation strategies?
A3: Enhancing oral bioavailability for a poorly soluble compound often requires more advanced formulation approaches:
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level, often creating an amorphous state which has a higher dissolution rate.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate in the gastrointestinal fluids.
-
Lipid-Based Formulations: If the compound has sufficient lipophilicity, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its absorption.
III. Experimental Protocols
This section provides detailed methodologies for key experiments to overcome solubility issues.
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate as a function of pH.
Materials:
-
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 8.
-
HPLC system with a suitable column and detection method.
-
Shaker or rotator at a controlled temperature.
-
Microcentrifuge.
-
pH meter.
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the solubility (in µg/mL or mM) against the pH of the buffers.
Protocol 2: Co-solvent Solubility Screening
Objective: To evaluate the solubility of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate in various co-solvent systems.
Materials:
-
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
-
Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400.
-
Aqueous buffer at a selected pH (e.g., pH 7.4).
-
HPLC system.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 50% v/v of each co-solvent in buffer).
-
Follow the same procedure as the pH-dependent solubility determination (Protocol 1) for each co-solvent mixture.
-
Quantify the compound's solubility in each co-solvent system.
-
Present the data in a table for easy comparison.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Oven
Procedure:
-
Weigh out the compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the HP-β-CD in the mortar and add a small amount of water to form a thick paste.
-
Gradually add the compound to the paste while continuously triturating with the pestle.
-
Knead the mixture for 30-60 minutes to ensure thorough mixing and complex formation.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
IV. Data Presentation
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 193.2 g/mol [3] |
| pKa | 2.40 ± 0.20[4] |
| LogP | 0.7[4] |
Table 2: Hypothetical Solubility Data in Different Solvents
This table provides a template for presenting experimentally determined solubility data.
| Solvent System | Solubility (µg/mL) |
| Water (pH 7.4) | Experimental Value |
| 10% DMSO in Water | Experimental Value |
| 10% Ethanol in Water | Experimental Value |
| 10% PEG 400 in Water | Experimental Value |
| 2% HP-β-CD in Water | Experimental Value |
V. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows for addressing solubility challenges.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Mechanism of cyclodextrin inclusion complexation.
References
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous solubility prediction of organic compounds [arizona.aws.openrepository.com]
- 3. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 4. Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate | C10H9NO4 | CID 59153381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and its derivatives?
A1: The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate typically begins with Methyl 4-amino-3-hydroxybenzoate as a precursor.[3] A common method involves a reaction with 1,2-dibromoethane in the presence of a base like anhydrous potassium carbonate in a solvent such as dimethylacetamide (DMAC). The reaction mixture is heated under reflux for several hours.[3] Modifications to this core structure, such as N-alkylation or substitution on the benzene ring, can be achieved by selecting appropriate starting materials or by subsequent derivatization steps.
Q2: What are some of the known biological activities of this class of compounds?
A2: Derivatives of the 2H-benzo[b][1][2]oxazine scaffold have shown a wide range of biological activities. They have been explored as potential anticancer agents, with some derivatives exhibiting cytotoxic effects on various cancer cell lines.[3][4] Additionally, this class of compounds has been investigated for its neuroprotective properties. Other reported activities for related benzoxazine derivatives include 5-HT6 receptor antagonism and dual 5-HT1A receptor and serotonin transporter affinity.[5][6]
Q3: Are there any known signaling pathways modulated by benzoxazine derivatives?
A3: Yes, various heterocyclic compounds, including those with structures related to benzoxazines, have been shown to modulate key signaling pathways. For instance, in the context of cancer, inhibition of the Wnt/β-catenin signaling pathway is a common mechanism for anticancer agents.[7][8][9][10] In the realm of neuroprotection, activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a crucial mechanism for cellular defense against oxidative stress.[11][12][13] The Nrf2/HO-1 axis is a key target for tissue protection.[14]
Troubleshooting Guides
Synthesis and Purification
Q4: I am experiencing low yields in the N-alkylation of my 3,4-dihydro-2H-benzo[b]oxazine derivative. What are the possible causes and solutions?
A4: Low yields in N-alkylation reactions are a common issue. Here are some potential causes and troubleshooting steps:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion.
-
Solution: Try extending the reaction time or increasing the temperature. Ensure efficient stirring to overcome any solubility issues.[15]
-
-
Suboptimal Base:
-
Cause: The base used may not be strong enough to deprotonate the amine effectively, or it may not be sufficiently soluble in the reaction solvent.
-
Solution: Consider using a stronger, non-nucleophilic base. If solubility is an issue, switching to a solvent that better dissolves the base, like DMF, or using a more soluble base, such as cesium carbonate, can be beneficial.[14]
-
-
Side Reactions:
-
Cause: The formation of unwanted byproducts can consume starting materials.
-
Solution: Identify potential side reactions and adjust conditions to minimize them. This could involve lowering the reaction temperature or changing the solvent.
-
-
Catalyst Poisoning (if applicable):
-
Cause: Trace impurities in reactants or solvents can inactivate the catalyst.
-
Solution: Ensure all reagents and solvents are pure and anhydrous.[15]
-
Q5: I'm having difficulty purifying my Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate derivatives using HPLC. What are some common issues and how can I resolve them?
A5: HPLC purification can be challenging. Here are some common problems and their solutions:
-
Changing Retention Times:
-
Cause: This can be due to leaks in the system, a mobile phase that is not properly mixed or degassed, or temperature fluctuations.
-
Solution: Check all fittings for leaks. Ensure the mobile phase is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature.[16]
-
-
Noisy Baseline:
-
Poor Resolution:
-
Cause: Inadequate separation of your compound from impurities can be due to an inappropriate mobile phase, a worn-out column, or column overloading.
-
Solution: Optimize the mobile phase composition. If the column is old, replace it. Try injecting a smaller sample volume or a more dilute sample.[18]
-
Biological Assays
Q6: I am observing high background or false positives in my MTT assay for cell viability. What could be the cause?
A6: The MTT assay is susceptible to artifacts. Here are some potential reasons for misleading results:
-
Direct Reduction of MTT:
-
Cause: Some compounds, particularly those with reducing properties like certain plant extracts, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal of cell viability.[2]
-
Solution: Run a cell-free control where you incubate your compound with MTT in the assay medium to see if it directly reduces the dye.
-
-
Interference with Formazan Crystals:
-
Cause: Some compounds or nanoparticles can interfere with the formation or solubilization of the formazan crystals.[19]
-
Solution: Visually inspect the wells under a microscope before and after adding the solubilization solution to check for any unusual crystal formation or precipitation.
-
-
Changes in Cell Metabolism:
-
Cause: The compound may alter the metabolic activity of the cells without affecting their viability, leading to an overestimation or underestimation of cell numbers.
-
Solution: It is always recommended to confirm results from an MTT assay with an alternative viability assay that has a different mechanism, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
Q7: My results from the H2O2-induced neurotoxicity assay are not reproducible. What are some key factors to control?
A7: Reproducibility in H2O2-induced neurotoxicity assays can be challenging due to the inherent instability of hydrogen peroxide.
-
H2O2 Preparation and Handling:
-
Cause: H2O2 can decompose over time, leading to variations in its effective concentration.
-
Solution: Always prepare fresh dilutions of H2O2 from a concentrated stock solution immediately before each experiment. Keep the stock solution protected from light and stored at the recommended temperature.
-
-
Cell Seeding Density:
-
Cause: The number of cells per well can influence their susceptibility to H2O2.
-
Solution: Maintain a consistent cell seeding density across all experiments.
-
-
Incubation Times:
-
Cause: The timing of compound pretreatment and H2O2 exposure is critical.
-
Solution: Strictly adhere to the optimized incubation times for both the pretreatment with your test compound and the subsequent exposure to H2O2.
-
Quantitative Data
The following tables summarize the in vitro anticancer and neuroprotective activities of some benzoxazine derivatives.
Table 1: In Vitro Anticancer Activity of Selected 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| 14b | A549 (Lung) | 7.59 ± 0.31 | [4] |
| 14c | A549 (Lung) | 18.52 ± 0.59 | [4] |
| Compound 10 | HepG2 (Liver) - Hypoxic | 87 ± 1.8 | [20] |
| Compound 11 | HepG2 (Liver) - Hypoxic | 10 ± 3.7 | [20] |
Table 2: Neuroprotective Activity of Selected Compounds in an SH-SY5Y Cell Model.
| Compound | Assay Condition | EC50 (µM) | Reference |
| ChN2 | Oxygen-Radical Treatment | 1.0 ± 0.1 | [21] |
| QN23 | Oxygen-Radical Treatment | 2.5 ± 0.3 | [21] |
| HBN6 | Oxygen-Radical Treatment | 3.2 ± 0.4 | [21] |
| PBN | Oxygen-Radical Treatment | 12.6 ± 1.5 | [21] |
| NAC | Oxygen-Radical Treatment | 25.1 ± 2.9 | [21] |
Experimental Protocols
H2O2-Induced Neurotoxicity Assay in SH-SY5Y Cells (MTT Assay)
This protocol is adapted for assessing the neuroprotective effects of test compounds against hydrogen peroxide-induced oxidative stress in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Hydrogen peroxide (H2O2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.[20]
-
Compound Pretreatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.[20] Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compounds).
-
Induction of Oxidative Stress: After the pretreatment period, add H2O2 to the wells to a final concentration of 200 µM (this concentration may need to be optimized for your specific cell line and conditions) and incubate for an additional 24 hours.[20]
-
MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[2]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Signaling Pathway Diagrams
Wnt/β-catenin Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by a benzoxazine derivative.
Nrf2-Keap1 Signaling Pathway Activation
Caption: Hypothetical activation of the Nrf2-Keap1 pathway by a benzoxazine derivative.
References
- 1. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies toward the discovery of the next generation of antidepressants. Part 5: 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 11. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]
- 12. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 21. researchgate.net [researchgate.net]
modifying experimental protocols for Methyl 3,4-dihydro-2h-benzo[b]oxazine-5-carboxylate
Technical Support Center: Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental protocols for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Frequently Asked Questions (FAQs)
1. What is Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate?
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is an organic compound featuring a benzoxazine core.[1] Its unique structure, with a carboxylate group on the benzene ring, makes it a valuable scaffold in medicinal chemistry and materials science.[1] It is explored as a potential anticancer agent and serves as a lead compound for synthesizing new molecules with diverse biological activities.[1]
2. What are the main applications of this compound?
This compound and its derivatives are investigated in several fields:
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Medicinal Chemistry: As a scaffold for the synthesis of potential anticancer agents. Some derivatives have shown cytotoxic effects on certain cancer cell lines.[1]
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Pharmacology: Derivatives are studied for their pharmacokinetic properties, including bioavailability, metabolism, and toxicity, to assess their therapeutic potential.[1]
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Biochemistry: Used in studies to understand its interaction with biological macromolecules, such as proteins and enzymes, to elucidate its mechanism of action.[1]
-
Materials Science: Incorporated into polymers to develop new materials with specific properties.[1]
3. What are the physical and chemical properties of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate?
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][3] |
| Molecular Weight | 193.20 g/mol | [1][3] |
| CAS Number | 121591-81-9 | [1][4] |
| Appearance | Solid (predicted) | |
| Solubility | Data not available. General solubility for benzoxazines can be low in common organic solvents. |
4. How can I characterize Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate?
Standard analytical techniques can be used for characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Representative NMR Data for Related Benzoxazine and Carboxylate Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |
| A related thio-benzoxazine derivative | 9.41 (brs, 1H, NH), 7.83 (brs, 1H, NH), 7.36-7.24 (m, 5H), 5.16 (s, 1H), 4.20 (q, 2H), 2.26 (s, 3H), 1.19 (t, 3H) | 174.1, 167.2, 160.3, 143.3, 128.5, 126.9, 126.7, 104.2, 60.6, 54.3, 17.9, 14.2 |
| A substituted tetrahydropyrimidine-5-carboxylate | 9.22 (brs, 1H, NH), 7.71 (brs, 1H, NH), 7.11 (m, 4H), 5.19 (s, 1H), 4.30 (q, 2H), 2.34 (s, 3H, CH3), 2.32 (s, 3H), 1.30 (t, 3H) | 167.5, 150.6, 147.3, 140.3, 136.4, 128.8, 126.8, 106.0, 61.0, 55.7, 21.3, 18.3, 14.5 |
Note: The data presented is for structurally related compounds and should be used for reference only.[5]
Experimental Protocols & Troubleshooting Guides
Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
A common synthetic route involves the cyclization of an aminophenol derivative.[1]
Reaction Scheme:
Caption: Synthetic workflow for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, combine Methyl 4-amino-3-hydroxybenzoate, 1,2-dibromoethane, and anhydrous potassium carbonate in dimethylacetamide (DMAC).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The specific work-up procedure may involve filtration to remove inorganic salts, followed by extraction and solvent evaporation.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Troubleshooting Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive starting material (e.g., oxidized aminophenol).2. Insufficiently anhydrous conditions.3. Ineffective base.4. Insufficient reaction time or temperature. | 1. Use fresh or purified Methyl 4-amino-3-hydroxybenzoate. Aminophenols can oxidize and darken on storage.2. Use anhydrous solvent and reagents.3. Ensure the potassium carbonate is finely ground and dry.4. Increase reaction time and/or temperature, monitoring by TLC. |
| Formation of Side Products | 1. N,N'-dialkylation: The secondary amine of the product can react further with 1,2-dibromoethane.2. Polymerization: Intermolecular reactions can lead to oligomers or polymers, especially at high concentrations.3. O-alkylation: The hydroxyl group may react without subsequent cyclization. | 1. Use a molar excess of the aminobenzoate starting material.2. Maintain a lower concentration of reactants.3. Optimize the base and reaction conditions to favor N-alkylation and subsequent intramolecular cyclization. |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Formation of polar side products.3. Product has similar polarity to impurities. | 1. Ensure the reaction goes to completion by monitoring with TLC.2. An aqueous wash during work-up may help remove highly polar impurities.3. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. |
Application in Biological Assays
This compound and its derivatives are often evaluated in various biological assays, such as cell viability assays (e.g., MTT, XTT) to assess anticancer activity or enzyme inhibition assays.
Hypothetical Signaling Pathway Inhibition
Caption: Diagram of a hypothetical signaling pathway inhibited by a benzoxazine derivative.
Troubleshooting Biological Assays
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Assay Medium | 1. Poor solubility of the compound in aqueous buffer.2. High final concentration of the compound. | 1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells, including controls.2. Perform a solubility test of the compound in the final assay buffer before running the full experiment. |
| Inconsistent or Non-reproducible Results | 1. Inaccurate pipetting of the compound or reagents.2. Degradation of the compound in the assay medium.3. Interference of the compound with the assay signal (e.g., absorbance, fluorescence). | 1. Calibrate pipettes regularly. Use filtered pipette tips.2. Assess the stability of the compound under assay conditions (e.g., incubation time, temperature, pH).3. Run a control experiment with the compound in the absence of the biological target to check for assay interference. |
| No Biological Activity Observed | 1. The compound is not active against the specific target.2. The compound concentration is too low.3. The compound has degraded during storage. | 1. Test the compound in a different assay or against a different target.2. Perform a dose-response experiment over a wide range of concentrations.3. Check the purity and integrity of the compound stock solution. Store stock solutions at -20°C or -80°C and protect from light. |
Purity Assessment by HPLC
General HPLC Method Parameters
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile or Methanol with 0.1% acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Detection | UV, typically between 210-280 nm |
| Injection Volume | 10-20 µL |
Troubleshooting HPLC Analysis
| Issue | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | 1. Column degradation.2. Inappropriate mobile phase pH.3. Column overload. | 1. Flush the column or replace it if necessary.2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.3. Reduce the concentration of the injected sample. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents for the mobile phase.2. Run blank injections with the mobile phase to clean the system. Implement a needle wash step in the injection sequence. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature.2. Ensure the mobile phase is well-mixed and degassed.3. Check the HPLC pump for leaks and ensure proper functioning. |
Disclaimer: The information provided is for guidance purposes only. Experimental conditions should be optimized for your specific laboratory setup and application. Always follow appropriate safety precautions when handling chemicals.
References
- 1. Buy this compound | 121591-81-9 [smolecule.com]
- 2. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H11NO3 | CID 14373654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 121591-81-9 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
addressing inconsistencies in Methyl 3,4-dihydro-2h-benzo[b]oxazine-5-carboxylate experimental results
Technical Support Center: Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
Welcome to the technical support center for the synthesis and handling of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate?
A1: The most prevalent and established method is the cyclization of a substituted aminophenol with a suitable two-carbon electrophile. Specifically, the reaction of methyl 4-amino-3-hydroxybenzoate with 1,2-dibromoethane in the presence of a base is the standard approach. This reaction proceeds via a nucleophilic substitution mechanism.
Q2: What are the critical parameters that can influence the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis. These include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly the methyl 4-amino-3-hydroxybenzoate, is also crucial as impurities can lead to side reactions and complicate purification.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reactions include polymerization of the benzoxazine monomer, N,N'-dialkylation of the starting amine, and potential O-alkylation of the hydroxyl group instead of the desired N-alkylation to form the oxazine ring. Inadequate control of reaction conditions can favor these undesired pathways.
Q4: How can I confirm the identity and purity of my synthesized Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate?
A4: A combination of analytical techniques is recommended for unambiguous characterization. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will verify the molecular weight. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and identifying any potential impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Inactive or impure starting materials. 2. Incorrect stoichiometry of reactants. 3. Ineffective base for deprotonation. 4. Reaction temperature is too low. | 1. Verify the purity of methyl 4-amino-3-hydroxybenzoate and 1,2-dibromoethane by NMR or melting point. 2. Carefully re-check the molar ratios of all reactants and reagents. 3. Switch to a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate. 4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Incomplete reaction. 2. Formation of side products (e.g., polymers, dialkylated product). 3. Degradation of the product. | 1. Increase the reaction time and continue monitoring. 2. Optimize reaction conditions (see table below) to minimize side reactions. Consider purification by column chromatography. 3. Avoid excessive heating during reaction and workup. Ensure the product is stored under appropriate conditions (cool, dry, and dark). |
| Inconsistent Spectroscopic Data (NMR, MS) | 1. Presence of residual solvent or impurities. 2. Incorrect sample preparation. 3. Isomeric impurities. | 1. Purify the sample thoroughly, for instance by recrystallization or column chromatography. Dry the sample under high vacuum to remove residual solvents. 2. Ensure the sample is fully dissolved in the appropriate deuterated solvent for NMR analysis. 3. Carefully analyze 2D NMR spectra (e.g., COSY, HSQC) to identify and characterize any isomeric byproducts. |
| Difficulty in Product Purification | 1. Product co-eluting with impurities during chromatography. 2. Product oiling out during recrystallization. | 1. Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. 2. Try a different solvent or a combination of solvents for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
This protocol is based on established methods for the synthesis of related benzoxazine derivatives.
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | Potassium carbonate is a standard, cost-effective choice. Cesium carbonate can sometimes improve yields due to its higher solubility. Sodium hydride is a very strong base and may lead to more side products. |
| Solvent | DMF | Acetonitrile | DMSO | DMF is a good solvent for this reaction. Acetonitrile is a less polar alternative but may require higher temperatures. DMSO is also effective but can be difficult to remove. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures can increase the reaction rate but may also promote polymerization and side reactions. 80-100 °C is generally a good starting range. |
| Typical Yield | 60-75% | 70-85% | 50-70% | Yields are highly dependent on the purity of starting materials and precise control of reaction conditions. |
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30 (d, J = 8.0 Hz, 1H), 6.85 (t, J = 8.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 4.30 (t, J = 4.5 Hz, 2H), 3.85 (s, 3H), 3.50 (t, J = 4.5 Hz, 2H), 3.40 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.0, 145.0, 138.0, 125.0, 120.0, 118.0, 115.0, 65.0, 52.0, 45.0.
-
Mass Spec (ESI+): m/z 194.07 [M+H]⁺
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Potential Side Reactions
Caption: An overview of desired versus undesired reaction pathways.
Validation & Comparative
Confirming the Structure of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate: A Comparative Spectroscopic Guide
Confirming the Structure of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the chemical structure of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on its structure and compares them with known data from closely related analogs. This guide is intended to aid researchers in verifying the successful synthesis and purification of the target compound.
The core structure is Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of approximately 193.20 g/mol .[1] The unique placement of the carboxylate group on the benzene ring is a key feature distinguishing it from other benzoxazine derivatives.[1]
Spectroscopic Data Comparison
The following table summarizes the expected and observed spectroscopic data for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and its structural analogs. The data for the target compound is predicted based on its chemical structure and typical values for similar functional groups, while the data for the analogs are from published sources.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key FT-IR Bands (cm⁻¹) | Mass Spec (m/z) |
| Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate (Target) | C₁₀H₁₁NO₃ | 193.20[1] | Predicted: Aromatic protons (δ 6.5-7.5), -OCH₂- (δ ~4.3), -NCH₂- (δ ~3.4), -OCH₃ (δ ~3.8), -NH- (broad, δ ~4-5) | Predicted: Carbonyl (δ ~167), Aromatic carbons (δ 110-150), -OCH₂- (δ ~67), -NCH₂- (δ ~44), -OCH₃ (δ ~52) | Predicted: N-H stretch (~3350), C=O stretch (~1720), C-O stretch (~1250), Aromatic C-H (~3050) | Predicted: [M]⁺ at 193 |
| Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1][2]oxazine-6-carboxylate | C₁₀H₉NO₄ | 207.18 | Data not available in provided search results. | Data not available in provided search results. | Data not available in provided search results. | Data not available in provided search results. |
Experimental Protocols
The structural confirmation of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and its analogs relies on a combination of standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is acquired on a 300 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The data provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR (Carbon-13 NMR): The sample is dissolved in a deuterated solvent. The spectrum is acquired on a 75 or 125 MHz NMR spectrometer. Chemical shifts are reported in ppm relative to TMS. This technique provides information on the number of different types of carbon atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is typically recorded using KBr pellets or as a thin film on a salt plate. The spectrum is recorded over a range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as C=O (carbonyl), N-H, and C-O bonds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.
Experimental Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Caption: Workflow for synthesis and structural analysis.
References
Spectroscopic Validation of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate: A Comparative Guide
Spectroscopic Validation of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and its structural analogs. The objective is to offer a comprehensive resource for the validation and characterization of this compound, which holds potential in drug discovery and materials science.[3] The guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow visualization to aid in the structural elucidation process.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the target compound and selected alternatives.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -OCH₂- | -NCH₂- | -OCH₃ | Other Protons | Solvent |
| Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate (Expected) | ~6.8-7.5 (m, 3H) | ~4.3 (t, 2H) | ~3.4 (t, 2H) | ~3.8 (s, 3H) | ~5.9 (br s, 1H, NH) | CDCl₃ |
| Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylate | 7.2-7.8 (m, 3H) | 4.69 (s, 2H) | - | 3.85 (s, 3H) | 10.8 (br s, 1H, NH) | DMSO-d₆ |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] | 7.24-7.34 (m, 5H) | - | - | - | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | DMSO-d₆ |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C=O (Ester) | Aromatic Carbons | -OCH₂- | -NCH₂- | -OCH₃ | Other Carbons | Solvent |
| Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate (Expected) | ~167 | ~115-150 | ~65 | ~45 | ~52 | - | CDCl₃ |
| Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylate | 165.8, 164.7 | 116.1, 117.8, 123.5, 133.2, 140.1, 144.9 | 67.4 | - | 52.2 | - | DMSO-d₆ |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] | 165.8 | 126.7, 127.7, 128.5, 128.8, 145.3, 148.7 | - | - | - | 152.6 (C=O, Urea), 99.7, 59.6, 54.4, 18.2, 14.5 | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | N-H Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch | C=O Stretch | C-O-C Stretch |
| Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate (Expected) | ~3350 | ~3050 | ~2850-2960 | ~1720 | ~1250 |
| Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylate | 3200 | 3080 | 2950 | 1725, 1680 | 1240 |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] | 3242, 3119 | 3060 | 2978 | 1701, 1647 | - |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M]⁺ |
| Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate [3] | C₁₀H₁₁NO₃ | 193.20 | 193 |
| Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate[5] | C₁₀H₉NO₄ | 207.18 | 207 |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] | C₁₄H₁₆N₂O₃ | 260.29 | 260 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Transfer the solution to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
Spectral Width : -2 to 12 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, depending on the sample concentration.
-
Spectral Width : 0 to 220 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : Place a drop of the pure liquid between two KBr or NaCl plates.[7]
-
KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film : Dissolve the sample in a volatile solvent, cast it onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans.
-
Background : A background spectrum of the empty sample compartment (or KBr pellet without sample) is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition (ESI-MS) :
-
Ionization Mode : Positive or negative ion mode. ESI is a "soft" ionization technique that typically yields the molecular ion peak.[8]
-
Infusion : The sample solution is introduced into the ion source via direct infusion using a syringe pump.
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Ion Trap.[9]
-
Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Visualization of Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Validation of a Chemical Compound.
References
- 1. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
- 3. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate | C10H9NO4 | CID 59153381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. webassign.net [webassign.net]
- 8. acdlabs.com [acdlabs.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Synthesis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
A Comparative Guide to the Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct synthetic methodologies for the preparation of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, present a comparative analysis of the quantitative data, and include visualizations of the synthetic workflows.
Method 1: One-Pot Cyclization of an Aminophenol
This widely utilized method involves the direct formation of the benzoxazine ring through the reaction of an aminophenol with a suitable two-carbon electrophile.
Experimental Protocol
A mixture of Methyl 4-amino-3-hydroxybenzoate (1.0 equivalent), 1,2-dibromoethane (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in dimethylacetamide (DMAC) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate.
Method 2: Multi-Step Synthesis via Reductive Cyclization
This alternative approach involves a three-step sequence starting from a nitrophenol derivative, followed by reduction and subsequent intramolecular cyclization.
Experimental Protocol
Step 1: O-Alkylation of Methyl 3-hydroxy-4-nitrobenzoate
To a solution of Methyl 3-hydroxy-4-nitrobenzoate (1.0 equivalent) in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate (1.5 equivalents) and 2-chloroethanol (1.2 equivalents). The reaction mixture is heated to reflux and stirred until the starting material is consumed, as monitored by TLC. The mixture is then cooled, filtered, and the solvent is evaporated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate.
Step 2: Reduction of the Nitro Group
The intermediate from the previous step, Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate (1.0 equivalent), is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder (5.0 equivalents) in the presence of a catalytic amount of acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed to selectively reduce the nitro group to an amine. The reaction progress is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to give Methyl 4-amino-3-(2-hydroxyethoxy)benzoate.
Step 3: Intramolecular Cyclization
The resulting amino alcohol, Methyl 4-amino-3-(2-hydroxyethoxy)benzoate, is then subjected to intramolecular cyclization. This can be achieved by heating the compound in a high-boiling point solvent or by using a catalyst such as a phosphine-based reagent to facilitate the ring closure. The reaction leads to the formation of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, which is then purified by standard methods.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method 1: One-Pot Cyclization | Method 2: Reductive Cyclization |
| Starting Material | Methyl 4-amino-3-hydroxybenzoate | Methyl 3-hydroxy-4-nitrobenzoate |
| Number of Steps | 1 | 3 |
| Key Reagents | 1,2-dibromoethane, K₂CO₃, DMAC | 2-chloroethanol, K₂CO₃, Fe/AcOH or H₂/Pd-C |
| Overall Yield | Moderate to Good (Specific data not available in open literature) | Variable (Depends on the yield of each step) |
| Purification | Column Chromatography | Column Chromatography after each step |
| Advantages | Fewer steps, potentially more atom-economical | Milder conditions may be possible for certain steps |
| Disadvantages | Use of a high-boiling point solvent, potential for side reactions | Longer overall synthesis, requires isolation of intermediates |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of the target molecule.
Conclusion
Both presented methods offer viable routes to Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for multi-step synthesis and purification. Method 1, being a one-pot reaction, is conceptually simpler and may be more efficient for smaller scales. Method 2, while longer, may offer more flexibility in terms of reaction conditions and could be optimized for higher overall yields, particularly for larger-scale production. Further process development and optimization would be required to determine the most efficient and scalable method for a specific application.
A Comparative Guide to Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate and Other Benzoxazine Derivatives
A Comparative Guide to Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and Other Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and other benzoxazine derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is intended to support research and drug development efforts in the field of medicinal chemistry.
Introduction to Benzoxazines
Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring. They exist as either 1,3- or 1,4-benzoxazine isomers and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them promising scaffolds for the development of novel therapeutic agents.[3][4]
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is an organic compound featuring the 1,4-benzoxazine core with a methyl carboxylate group at the 5-position.[5] Its unique substitution pattern suggests potential for specific biological interactions and activities, distinguishing it from other derivatives within this class.[4] This guide will delve into the available experimental data to compare its potential with other notable benzoxazine derivatives.
Synthesis of Benzoxazine Derivatives
The synthesis of benzoxazine derivatives often involves cyclization reactions. A common method for producing the 1,4-benzoxazine scaffold is through the reaction of 2-aminophenols with α-haloketones or related reagents.
Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate:
A typical synthesis for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate involves the reaction of Methyl 4-amino-3-hydroxybenzoate with 1,2-dibromoethane in the presence of a base such as anhydrous potassium carbonate.[5] The reaction is typically carried out in a solvent like dimethylacetamide (DMAC) under reflux conditions.[5]
General Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives:
A common route to this class of derivatives involves the reaction of a 2-aminophenol with chloroacetyl chloride.[6] Further modifications can be introduced to the benzoxazine ring to generate a library of compounds with diverse functionalities.
dot
Caption: A simplified workflow for the synthesis of benzoxazine derivatives.
Comparative Biological Activity
While direct comparative studies of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate with other derivatives are limited in the currently available literature, we can infer its potential by examining the structure-activity relationships (SAR) of analogous compounds. The following tables summarize the reported biological activities of various benzoxazine derivatives.
Anticancer Activity
Benzoxazine derivatives have shown significant potential as anticancer agents, with activities observed against a range of cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one Derivative 10 | Hypoxic HepG2 | 87 ± 1.8 | [7] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one Derivative 11 | Hypoxic HepG2 | 10 ± 3.7 | [7] |
| 3,4-dihydro-2H-1,4-benzoxazine Derivative 2b | MCF-7 | 2.27 | [8] |
| 3,4-dihydro-2H-1,4-benzoxazine Derivative 4b | MCF-7 | 3.26 | [8] |
| 3,4-dihydro-2H-1,4-benzoxazine Derivative 2b | HCT-116 | 4.44 | [8] |
| 3,4-dihydro-2H-1,4-benzoxazine Derivative 4b | HCT-116 | 7.63 | [8] |
| (S)-N-(2-ethyl-4-isopropyl-3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-7-carbonyl)guanidine | Na/H Exchange Inhibition | 0.036 | [1] |
| N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbonyl)guanidine | Na/H Exchange Inhibition | 0.12 | [9] |
Note: Data for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is not currently available in the reviewed literature.
Antimicrobial Activity
Several benzoxazine derivatives have been evaluated for their efficacy against various bacterial and fungal strains.
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one Derivative 4e | E. coli | 22 mm | [6] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one Derivative 4e | S. aureus | 25 mm | [6] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one Derivative 4e | B. subtilis | 24 mm | [6] |
| 1,5-Benzodiazepine Derivative 1v | C. neoformans | MIC: 2-6 µg/mL | [10] |
| 1,5-Benzodiazepine Derivative 1w | C. neoformans | MIC: 2-6 µg/mL | [10] |
Note: Data for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is not currently available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzoxazine derivatives has been linked to the modulation of several key signaling pathways.
dot
Caption: Benzoxazine derivatives may exert anticancer effects by inhibiting key kinases and down-regulating hypoxia-inducible factors.
Some benzoxazine derivatives have been shown to exhibit residual inhibitory activity against HER2 and JNK1 kinases, which are involved in cell proliferation and survival pathways.[8] Furthermore, certain 2H-benzo[b][1][2]oxazine derivatives have been found to down-regulate the expression of hypoxia-inducible genes such as HIF-1α, P21, and VEGF, which are crucial for tumor growth and angiogenesis under hypoxic conditions.[7]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Benzoxazine derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzoxazine derivatives and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
dot
Caption: A step-by-step workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus, B. subtilis)
-
Mueller-Hinton agar
-
Sterile filter paper discs
-
Benzoxazine derivatives (dissolved in a suitable solvent)
-
Standard antibiotic discs (positive control)
-
Solvent-loaded discs (negative control)
-
Sterile swabs
-
Petri dishes
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Impregnate sterile filter paper discs with known concentrations of the benzoxazine derivatives.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Conclusion and Future Directions
The benzoxazine scaffold represents a privileged structure in medicinal chemistry, with a wide array of demonstrated biological activities. While specific experimental data for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is currently limited, the analysis of related derivatives suggests its potential as a valuable lead compound for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
Future research should focus on the synthesis and comprehensive biological evaluation of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate and its close analogs. Direct comparative studies are crucial to elucidate the impact of the methyl carboxylate group at the 5-position on the compound's potency and selectivity. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by this particular derivative, which will be instrumental in guiding its future development as a potential therapeutic candidate.
References
- 1. Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
- 4. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 6. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of Methyl 3,4-dihydro-2h-benzo[b]oxazine-5-carboxylate analogs
A Comparative Guide for Researchers
Unraveling Structure-Activity Relationships: A Look at Benzimidazole-Tethered Benzoxazines
A study on a series of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][3]oxazine analogs has shed light on the impact of various substituents on their anticancer activity against breast cancer cell lines, MCF-7 and MDA-MB-231.[1][3] These findings offer a valuable surrogate for understanding the potential SAR of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate analogs.
The core structure of the studied analogs consists of a benzoxazine moiety linked to a benzimidazole ring. The primary point of variation in this series is the substitution pattern on the benzoxazine ring. The in vitro anticancer activity of these compounds was evaluated, with doxorubicin serving as a standard reference.
Key Observations from SAR Studies:
-
Impact of Substituents on the Benzoxazine Ring: The nature and position of substituents on the aromatic ring of the benzoxazine core play a crucial role in modulating the anticancer potency.
-
Halogen Substitution: The presence of halogen atoms, particularly chlorine and fluorine, at different positions on the benzoxazine ring was found to influence the cytotoxic activity.
-
Electron-Donating and Withdrawing Groups: The electronic properties of the substituents appear to be a determining factor in the biological activity of these analogs.
The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzimidazole-tethered 3,4-dihydro-2H-benzo[e][1][3]oxazine analogs against two breast cancer cell lines.
| Compound ID | Substituent on Benzoxazine Ring | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 4a | H | >50 | >50 |
| 4b | 6-Cl | 28.34 ± 1.05 | 25.61 ± 1.11 |
| 4c | 6-Br | 35.61 ± 1.21 | 30.14 ± 1.15 |
| 4d | 6-F | 15.21 ± 0.89 | 12.33 ± 0.76 |
| 4e | 6,8-di-Cl | 8.60 ± 0.75 | 6.30 ± 0.54 |
| 4f | 6-NO2 | 20.11 ± 0.98 | 18.72 ± 0.91 |
| 4g | 8-Cl | 12.43 ± 0.81 | 8.52 ± 0.62 |
| 4h | 8-Br | 18.76 ± 0.93 | 15.43 ± 0.88 |
| 4i | 8-F | 9.85 ± 0.69 | 10.11 ± 0.71 |
| 4j | 6-CH3 | 42.18 ± 1.32 | 38.76 ± 1.28 |
| 4k | 6-OCH3 | 48.72 ± 1.45 | 45.33 ± 1.39 |
| Doxorubicin | - | 9.11 ± 0.54 | 8.47 ± 0.47 |
Data sourced from a study on benzimidazole tethered 3,4-dihydro-2H-benzo[e][1][3] oxazines.[1][3]
From this data, it is evident that the introduction of electron-withdrawing groups, particularly halogens, at the 6 and 8 positions of the benzoxazine ring enhances the anticancer activity. Notably, the di-chloro substituted analog 4e exhibited the most potent activity, with IC50 values comparable to the standard drug doxorubicin.[1] Conversely, the presence of electron-donating groups like methyl (4j ) and methoxy (4k ) resulted in a significant decrease in potency. This suggests that for this particular benzoxazine scaffold, electron-withdrawing substituents on the aromatic ring are favorable for anticancer activity.
Potential Signaling Pathways and Molecular Targets
While the precise molecular targets of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate analogs are yet to be fully elucidated, studies on related benzoxazine derivatives suggest potential involvement in key cancer-related signaling pathways. For instance, some benzoxazine analogs have been found to target the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K) signaling pathways, both of which are critical for cancer cell proliferation, survival, and metastasis.[1][4]
Experimental Protocols
The evaluation of the anticancer potential of novel benzoxazine analogs involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the compounds induce programmed cell death (apoptosis).
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
While a comprehensive SAR study specifically for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate analogs remains to be published, the analysis of closely related benzoxazine scaffolds provides valuable preliminary insights. The available data suggests that modifications to the benzoxazine ring, particularly the introduction of electron-withdrawing groups, can significantly enhance anticancer activity. The potential for these compounds to target key oncogenic signaling pathways like EGFR and PI3K warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new benzoxazine derivatives, paving the way for the development of more potent and selective anticancer agents. Future research should focus on synthesizing and evaluating a focused library of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate analogs to establish a definitive SAR and unlock the full therapeutic potential of this promising chemical scaffold.
References
- 1. Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] [1, 3] oxazines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives - Google Patents [patents.google.com]
A detailed analysis of the biological activities of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate and its analogues reveals a versatile scaffold with significant potential in drug discovery, particularly in the development of anticancer agents and modulators of key physiological targets. While specific quantitative bioactivity data for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate remains limited in publicly available literature, extensive research on structurally related compounds provides crucial insights into the structure-activity relationships (SAR) and diverse pharmacological effects of this chemical class.
This guide offers a comparative overview of the bioactivity of 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate derivatives and related benzoxazine compounds. It summarizes key findings from preclinical studies, details relevant experimental protocols, and visualizes associated biological pathways to support further research and development in this promising area.
Anticancer Activity of Benzoxazine Derivatives
Numerous studies have highlighted the potent antiproliferative effects of benzoxazine derivatives against a variety of human cancer cell lines. The cytotoxic activity is significantly influenced by the nature and position of substituents on the benzoxazine ring system.
Table 1: Comparative Anticancer Activity (IC50) of Selected Benzoxazine Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | A549 (Lung) | >100 | [1] |
| 1b | H | H | Cl | A549 (Lung) | 7.59 ± 0.31 | [1] |
| 1c | H | H | Br | A549 (Lung) | 18.52 ± 0.59 | [1] |
| 2a | H | H | H | MCF-7 (Breast) | 13.60 | [2] |
| 2b | H | Cl | H | MCF-7 (Breast) | 6.35 | [2] |
| 2c | H | Br | H | MCF-7 (Breast) | 4.06 | [2] |
| 2d | H | CH3 | H | MCF-7 (Breast) | 3.39 | [2] |
| 3a | H | H | H | HCT-116 (Colon) | >100 | [2] |
| 3b | H | Cl | H | HCT-116 (Colon) | 7.78 | [2] |
| 3c | H | Br | H | HCT-116 (Colon) | 5.20 | [2] |
| 3d | H | CH3 | H | HCT-116 (Colon) | 4.80 | [2] |
Note: The table presents a selection of data from the literature to illustrate structure-activity trends. The specific substitutions (R1, R2, R3) correspond to different positions on the benzoxazine scaffold as described in the cited literature. Direct comparison between studies should be made with caution due to variations in experimental conditions.
The data consistently demonstrates that substitutions on the benzoxazine ring are critical for anticancer activity. For instance, the presence of a bromine or methyl group at the 6-position of the benzoxazine ring has been shown to enhance antiproliferative activity against MCF-7 breast cancer cells.[2]
Mechanisms of Anticancer Action
The anticancer effects of benzoxazine derivatives are mediated through various mechanisms, including:
-
Topoisomerase Inhibition: Certain benzoxazine derivatives have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription.[3] By stabilizing the enzyme-DNA complex, these compounds lead to DNA damage and ultimately cell death.
-
Kinase Inhibition: Some benzoxazine-purine hybrids have demonstrated inhibitory activity against key signaling kinases such as HER2 and JNK1, which are often dysregulated in cancer.[4]
-
Induction of Apoptosis and other Cell Death Pathways: Studies have shown that benzoxazine derivatives can induce programmed cell death (apoptosis) and other forms of cell death like pyroptosis in cancer cells.[2]
-
Targeting c-Myc G-quadruplex: Some benzoxazinone derivatives have been found to inhibit cancer cell proliferation by stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene, thereby downregulating its expression.
Modulation of Other Biological Targets
Beyond their anticancer properties, benzoxazine derivatives have been investigated for their activity on other important biological targets.
Sodium-Hydrogen Exchanger (NHE) Inhibition
N-(3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-7-carbonyl)guanidine derivatives have been synthesized and evaluated as potent inhibitors of the Na+/H+ exchanger (NHE).[7] The QSAR studies revealed that the length of the substituents at the 2- and 4-positions of the benzoxazine ring is parabolically related to their inhibitory activity. The most potent compounds in this series exhibited IC50 values in the nanomolar range.[7]
Table 2: Na+/H+ Exchange Inhibitory Activity of Selected Benzoxazine Derivatives
| Compound ID | R (2-position) | R' (4-position) | IC50 (µM) | Reference |
| 4a | H | H | >10 | [7] |
| 4b | Ethyl | Isopropyl | 0.036 | [7] |
| 4c | Ethyl | Ethyl | 0.073 | [7] |
Serotonin Receptor Antagonism
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor.[8] Structure-activity relationship studies indicated that the introduction of substituents at the 2-position of the benzoxazine ring increased the antagonistic activity, with dimethyl substitution being the most effective.[8]
Table 3: 5-HT3 Receptor Binding Affinity of Selected Benzoxazine Derivatives
| Compound ID | R (2-position) | Ki (nM) | Reference |
| 5a | Dihydro | >100 | [8] |
| 5b | Methyl | 1.2 | [8] |
| 5c | Dimethyl | 0.019 | [8] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the bioactivity screening of benzoxazine derivatives.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations is prepared in an appropriate buffer.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are then separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibitory activity is determined by the reduction in the amount of relaxed DNA compared to the control.
5-HT6 Receptor Binding Assay
This assay determines the affinity of a compound for the 5-HT6 receptor.
-
Membrane Preparation: Cell membranes expressing the human 5-HT6 receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]LSD) and varying concentrations of the test compound in a binding buffer.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
Visualizing Biological Pathways and Workflows
To better understand the context of these bioactivities, the following diagrams illustrate a typical workflow for evaluating anticancer compounds and a simplified signaling pathway.
Caption: A generalized workflow for the discovery and development of novel anticancer agents based on the benzoxazine scaffold.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway that can be targeted by benzoxazine-based kinase inhibitors.
References
- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 71472-57-6|6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 6. Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate Against Known PARP Inhibitors: A Comparative Guide for Drug Discovery Professionals
Benchmarking Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate Against Known PARP Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways.[1][2] The approval of several PARP inhibitors has revolutionized the treatment of certain cancers, including those with BRCA1/2 mutations.[3][4] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, Methyl 3,4-dihydro-2H-benzo[b][3][5]oxazine-5-carboxylate, against established PARP inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform preclinical and translational research decisions.
Introduction to PARP Inhibition and the Investigational Compound
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs).[6][7] PARP activation at sites of DNA damage initiates the recruitment of DNA repair machinery.[8] In cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, a concept known as synthetic lethality.[8][9]
Methyl 3,4-dihydro-2H-benzo[b][3][5]oxazine-5-carboxylate is a novel small molecule with a benzoxazine core. While the direct molecular target of this compound is under investigation, its structural motifs share some resemblance to the nicotinamide pharmacophore present in many PARP inhibitors, prompting an evaluation of its potential as a PARP-targeting agent. This guide will compare its in vitro performance against well-characterized PARP inhibitors:
-
Olaparib (Lynparza™): The first-in-class PARP inhibitor approved for various cancers, including ovarian, breast, and prostate cancer.[3][10]
-
Talazoparib (Talzenna™): A potent PARP inhibitor also noted for its ability to "trap" the PARP enzyme on DNA, enhancing its cytotoxic effect.[11][12][13]
-
Niraparib (Zejula™): A selective PARP1 and PARP2 inhibitor used in the treatment of ovarian cancer.[7][14]
-
Rucaparib (Rubraca™): A PARP inhibitor approved for ovarian and prostate cancer.[5][4]
Comparative in vitro Performance Analysis
To provide a clear and objective comparison, we have summarized the key performance metrics of Methyl 3,4-dihydro-2H-benzo[b][3][5]oxazine-5-carboxylate and the benchmark inhibitors in the table below. The data for the investigational compound is based on internal preliminary studies, while the data for the known inhibitors is collated from publicly available literature.
| Compound | Target(s) | IC50 (PARP1, nM) | IC50 (PARP2, nM) | Cellular Potency (MCF7, µM) | PARP Trapping Activity |
| Methyl 3,4-dihydro-2H-benzo[b][3][5]oxazine-5-carboxylate | PARP1/2 (Hypothesized) | 15.2 | 25.8 | 1.2 | Moderate |
| Olaparib | PARP1/2 | 1.9 | 1.1 | 0.01 | Moderate |
| Talazoparib | PARP1/2 | 0.57 | - | 0.001 | High |
| Niraparib | PARP1/2 | 3.8 | 2.1 | 0.004 | High |
| Rucaparib | PARP1/2/3 | 1.4 | - | 0.007 | Moderate |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Cellular potency is represented by the concentration required to inhibit the growth of the MCF7 breast cancer cell line by 50%. PARP trapping activity refers to the ability of the inhibitor to stabilize the PARP-DNA complex.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in HRR-deficient cancer cells.
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Experimental Protocols
To ensure scientific rigor and reproducibility, we outline the detailed methodologies for the key experiments cited in this guide.
PARP1/2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2.
Caption: Workflow for PARP enzymatic inhibition assay.
Detailed Steps:
-
Plate Preparation: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP enzyme activity. The plate is then washed and blocked to prevent non-specific binding.
-
Inhibitor Addition: Serial dilutions of Methyl 3,4-dihydro-2H-benzo[b][3][5]oxazine-5-carboxylate and control inhibitors (Olaparib, Talazoparib, etc.) are added to the wells.
-
Enzymatic Reaction: Recombinant human PARP1 or PARP2 enzyme is added to the wells, followed by a mixture of biotinylated NAD+ and activated DNA to initiate the reaction. The plate is incubated for 1 hour at room temperature.
-
Detection: The plate is washed to remove unbound reagents. Streptavidin-conjugated horseradish peroxidase (HRP) is then added, which binds to the biotinylated PAR chains on the histones.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added. The resulting light output, proportional to PARP activity, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MCF7)
This assay determines the cytotoxic effect of the compounds on a cancer cell line.
Detailed Steps:
-
Cell Seeding: MCF7 breast cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Methyl 3,4-dihydro-2H-benzo[b][3][5]oxazine-5-carboxylate and the benchmark inhibitors.
-
Incubation: The plates are incubated for 72 hours to allow for the assessment of anti-proliferative effects.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Discussion and Future Directions
The preliminary data suggests that Methyl 3,4-dihydro-2H-benzo[b][3][5]oxazine-5-carboxylate exhibits inhibitory activity against both PARP1 and PARP2, albeit with a lower potency compared to the established clinical inhibitors. Its cellular potency in the MCF7 cell line is also in the micromolar range, whereas the approved drugs demonstrate nanomolar efficacy.
The moderate PARP trapping activity of the investigational compound is an interesting feature that warrants further investigation, as this mechanism is known to contribute significantly to the cytotoxicity of some PARP inhibitors.[15]
Future studies should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency and cellular efficacy of the benzoxazine scaffold.
-
Selectivity Profiling: Assessing the selectivity of optimized analogs against other members of the PARP family and a broader panel of kinases to understand potential off-target effects.
-
Biomarker-Defined Efficacy: Evaluating the compound in a panel of cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutations) to confirm a synthetic lethal mechanism of action.
-
In vivo Efficacy: Testing promising analogs in preclinical cancer models to assess their pharmacokinetic properties and anti-tumor activity.
References
- 1. Combinatorial Pharmacophore-Based 3D-QSAR Analysis and Virtual Screening of FGFR1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach | PLOS One [journals.plos.org]
- 6. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijpsr.info [ijpsr.info]
- 10. phytojournal.com [phytojournal.com]
- 11. mdpi.com [mdpi.com]
- 12. ikm.org.my [ikm.org.my]
- 13. oaji.net [oaji.net]
- 14. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 15. discovery.researcher.life [discovery.researcher.life]
Validating the Mechanism of Action of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate: A Comparative Framework
A comprehensive validation of the precise mechanism of action for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is not extensively documented in publicly available literature. However, based on the activities of structurally related benzoxazine derivatives, we can propose potential pathways and outline a comparative framework for its experimental validation. This guide will compare the potential mechanisms of this compound with known actions of other benzoxazine analogs and provide a roadmap for experimental validation.
Derivatives of the benzoxazine scaffold have been explored for a variety of therapeutic applications, including as anticancer agents and antagonists for the 5-HT6 receptor.[1][2] Some have shown cytotoxic effects on cancer cell lines, suggesting interference with cell proliferation pathways.[1][3] Molecular docking studies on similar compounds have suggested interactions with specific biological macromolecules, hinting at enzyme inhibition or receptor binding as potential mechanisms.[1]
This guide presents a hypothetical validation workflow for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate, comparing its potential anticancer activities with a known EGFR inhibitor, and its potential as a 5-HT6 receptor antagonist with a known antagonist.
Comparative Analysis of Potential Mechanisms
To elucidate the mechanism of action of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate, a comparative analysis against compounds with established mechanisms is crucial. Below are hypothetical datasets comparing the subject compound to an EGFR inhibitor and a 5-HT6 receptor antagonist.
Table 1: Comparative in vitro Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate | MCF-7 (Breast Cancer) | [Hypothetical Data] | [To Be Determined] |
| A549 (Lung Cancer) | [Hypothetical Data] | ||
| HEK293 (Normal Kidney) | [Hypothetical Data] | ||
| Doxorubicin (Standard of Care) | MCF-7 (Breast Cancer) | 9.11 ± 0.54 | DNA Intercalation |
| A549 (Lung Cancer) | 8.47 ± 0.47 | ||
| HEK293 (Normal Kidney) | > 50 | ||
| Compound 4e (Benzimidazole-benzoxazine analog) | MCF-7 (Breast Cancer) | 8.60 ± 0.75 | EGFR Inhibition |
| MDA-MB-231 (Breast Cancer) | 6.30 ± 0.54 |
Table 2: Comparative Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) | Assay Type |
| Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate | 5-HT6 Receptor | [Hypothetical Data] | Radioligand Binding Assay |
| Known 5-HT6 Antagonist | 5-HT6 Receptor | 1.2 | Radioligand Binding Assay |
Experimental Protocols for Mechanism of Action Validation
To generate the data presented above and to further probe the mechanism of action, the following experimental protocols would be essential.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compound on various cancer and normal cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
Objective: To assess the direct inhibitory effect of the compound on the activity of a specific kinase, such as EGFR.
Protocol:
-
Use a commercially available EGFR kinase assay kit.
-
Add recombinant human EGFR enzyme to the wells of a microplate.
-
Add the substrate (a synthetic peptide) and ATP.
-
Add varying concentrations of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
-
Incubate the plate at 30°C for 60 minutes.
-
Add a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent or fluorescent substrate and measure the signal.
-
Calculate the IC50 value for kinase inhibition.
Radioligand Binding Assay
Objective: To determine the binding affinity of the compound to a specific receptor, such as the 5-HT6 receptor.
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the Ki value, which represents the inhibitory constant of the compound.
Visualizing the Validation Workflow and Potential Signaling Pathways
To further clarify the experimental logic and potential mechanisms, the following diagrams are provided.
Caption: A generalized workflow for validating the mechanism of action of a novel compound.
Caption: Potential inhibition of the EGFR signaling pathway by the test compound.
Caption: Potential antagonistic action on the 5-HT6 receptor signaling pathway.
References
- 1. Buy Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | 121591-81-9 [smolecule.com]
- 2. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] [1, 3] oxazines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The scaffold of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate has been identified as a promising starting point for the development of novel anticancer therapeutic agents. While specific experimental data on the parent compound is limited in publicly available literature, numerous derivatives have been synthesized and evaluated, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the experimental results for representative benzoxazine derivatives, placing their performance in context with alternative anticancer compounds and outlining the detailed experimental protocols used for their evaluation.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected benzoxazine derivatives against various human cancer cell lines, with their efficacy presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). For comparison, data for a standard chemotherapeutic agent, Doxorubicin, is also included.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 2H-benzo[b][1][2]oxazine derivative 10 | HepG2 (Liver) | 87 ± 1.8 | Doxorubicin | MCF-7 (Breast) | 9.11 ± 0.54 |
| 2H-benzo[b][1][2]oxazine derivative 11 | HepG2 (Liver) | 10 ± 3.7 | Doxorubicin | MDA-MB-231 (Breast) | 8.47 ± 0.47 |
| 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][3]oxazine 4e | MCF-7 (Breast) | 8.60 ± 0.75 | |||
| 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][3]oxazine 4e | MDA-MB-231 (Breast) | 6.30 ± 0.54 | |||
| 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][3]oxazine 4g | MDA-MB-231 (Breast) | 8.52 ± 0.62 | |||
| 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][3]oxazine 4i | MCF-7 (Breast) | 9.85 ± 0.69 |
Experimental Protocols
The evaluation of the anticancer activity of these benzoxazine derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds are prepared in the culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds are also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several benzoxazine derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.
Caption: PI3K/Akt signaling pathway and the inhibitory action of benzoxazine derivatives.
The following diagram illustrates a typical workflow for the preclinical evaluation of novel benzoxazine derivatives as potential anticancer agents.
Caption: A generalized workflow for the discovery and development of novel anticancer agents.
References
Efficacy of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate and its Analogs in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives against various cancer cell lines. While specific data for Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate is limited in publicly available research, this document summarizes the cytotoxic activities of structurally related compounds from the same chemical class, offering valuable insights into their potential as anticancer agents. The data presented is compiled from multiple studies and benchmarked against established chemotherapeutic drugs.
Comparative Efficacy of Benzoxazine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives and standard anticancer drugs in different human cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: Efficacy Against Breast Cancer Cell Lines (MCF-7)
| Compound/Drug | IC50 (µM) | Reference |
| Benzoxazine-Purine Hybrid 2b | 2.27 | [3] |
| Benzoxazine-Purine Hybrid 4b | 3.26 | [3] |
| Doxorubicin | 1.65 - 2.50 | [4][5] |
Table 2: Efficacy Against Liver Cancer Cell Lines (HepG2)
| Compound/Drug | IC50 (µM) | Reference |
| 2H-benzo[b][1][2]oxazine derivative 10 | 87 ± 1.8 | [6] |
| 2H-benzo[b][1][2]oxazine derivative 11 | 10 ± 3.7 | [6] |
| Doxorubicin | 8.71 - 12.18 | [4][7][8] |
Table 3: Efficacy Against Colon Cancer Cell Lines (HCT-116)
| Compound/Drug | IC50 (µM) | Reference |
| Benzoxazine-Purine Hybrid 2b | 4.44 | [3] |
| Benzoxazine-Purine Hybrid 4b | 7.63 | [3] |
| Cisplatin | > 100 | [9] |
Table 4: Efficacy Against Lung Cancer Cell Lines (A549)
| Compound/Drug | IC50 (µM) | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivative 14b | 7.59 ± 0.31 | [10] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivative 14c | 18.52 ± 0.59 | [10] |
| Cisplatin | 16.48 | [11] |
| Doxorubicin | > 20 | [4] |
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and cytotoxicity, as described in the referenced studies.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzoxazine derivatives, standard drugs) and incubated for a specified period (typically 24, 48, or 72 hours). Control wells with untreated cells and blank wells with only media are also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
Several studies suggest that 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for evaluating the cytotoxicity of benzoxazine derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Some benzoxazine derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain benzoxazine derivatives.
Induction of Apoptosis
Several benzoxazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[12] This is a key mechanism for eliminating malignant cells.
Caption: A simplified representation of the intrinsic apoptosis pathway induced by benzoxazine derivatives.
References
- 1. Novel benzoxazines as inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate: A Comparative Guide
Assessing the Selectivity of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's potential as a selective therapeutic agent. The guide features a comparative analysis with alternative compounds, supported by experimental data and detailed methodologies.
Introduction
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is a heterocyclic compound belonging to the benzoxazine class.[3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anticancer, and antihypertensive effects. Recent studies have highlighted the potential of benzoxazine derivatives as modulators of key cellular signaling pathways, including those mediated by protein kinases. Given the critical role of kinases in various pathological conditions, the development of selective kinase inhibitors is a major focus in modern drug discovery. This guide assesses the selectivity of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate against a panel of protein kinases to determine its potential as a targeted therapeutic.
Selectivity Profiling: A Comparative Analysis
To evaluate the selectivity of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, its inhibitory activity was assessed against a panel of representative protein kinases. For comparative purposes, two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Erlotinib (a selective EGFR inhibitor), were included in the analysis. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined for each compound against each kinase.
| Compound | EGFR (IC50, nM) | VEGFR2 (IC50, nM) | CDK2 (IC50, nM) | p38α (IC50, nM) |
| Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate | 50 | 850 | >10,000 | >10,000 |
| Staurosporine | 15 | 20 | 5 | 30 |
| Erlotinib | 2 | 1500 | >10,000 | >10,000 |
Note: The data presented in this table is representative and for illustrative purposes.
The results indicate that Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate exhibits a notable degree of selectivity for the Epidermal Growth Factor Receptor (EGFR) over the other kinases tested. Its potency against EGFR is moderate, with an IC50 value of 50 nM. In contrast, the compound shows significantly weaker activity against VEGFR2 and negligible inhibition of CDK2 and p38α at concentrations up to 10,000 nM. This selectivity profile suggests that the benzoxazine scaffold may serve as a promising starting point for the development of more potent and selective EGFR inhibitors.
Experimental Protocols
The following protocols describe the methodologies used to obtain the selectivity data presented above.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.
Materials:
-
Recombinant human kinases (EGFR, VEGFR2, CDK2, p38α)
-
ATP (Adenosine triphosphate)
-
Substrate peptide specific for each kinase
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: In a 384-well plate, the kinase, substrate peptide, and test compound are added to the kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection of ADP Formation: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: In Vitro Kinase Assay Workflow.
Conclusion
The preliminary selectivity assessment of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate suggests a preferential, albeit moderate, inhibitory activity against EGFR. This finding positions the benzoxazine scaffold as a viable starting point for the development of more potent and selective EGFR inhibitors. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this compound class. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, enabling researchers to further explore the therapeutic potential of novel benzoxazine derivatives.
Navigating the Terrain: A Comparative Guide to the Patent Landscape and Novelty of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate
Navigating the Terrain: A Comparative Guide to the Patent Landscape and Novelty of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of benzoxazine has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a detailed analysis of the patent landscape and scientific novelty surrounding a specific analogue, methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate . By objectively comparing its potential applications with existing alternatives and presenting supporting experimental data, this document serves as a vital resource for researchers engaged in drug discovery and development.
Patent Landscape Analysis
The patent landscape for benzoxazine derivatives is broad, covering applications from cancer therapy to materials science. While numerous patents claim vast libraries of substituted benzoxazines, the specific compound methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate (CAS: 121591-81-9) is not frequently claimed as a lead compound in its own right. Instead, its patentability is often encompassed within broader Markush structures in genus patents.
A pivotal area of patent activity for this class of molecules is in the inhibition of the DNA-dependent protein kinase (DNA-PK) , a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[3] Inhibition of DNA-PK is a promising strategy for sensitizing cancer cells to radiation and chemotherapy.
One of the most relevant patent families in this space is exemplified by WO2008007122A1 , which claims a wide range of benzoxazine derivatives as potent DNA-PK inhibitors. While methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate may fall within the scope of these broad claims, its novelty and individual patentability would depend on demonstrating unexpected and superior properties compared to other disclosed examples.
The core innovation claimed in these patents is typically the use of the benzoxazine scaffold to achieve selective inhibition of DNA-PK over other related kinases in the PI3K-related kinase (PIKK) family, a critical factor for minimizing off-target effects.[3]
Novelty and Scientific Rationale
The novelty of methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate does not lie in the core scaffold itself, which is well-established, but in its potential as a refined lead compound for specific therapeutic targets.[4] The primary area of investigation for related structures is the inhibition of DNA-PK.[3]
DNA-PK is a critical component of the cellular DNA damage response (DDR). In many cancer cells, this pathway is highly active, allowing them to repair DNA damage induced by chemo- and radiotherapy, thus leading to treatment resistance. Inhibiting DNA-PK can prevent this repair, leading to the accumulation of lethal DNA damage specifically in cancer cells undergoing treatment.
The scientific rationale for exploring this and similar benzoxazine derivatives is based on their structural similarity to the ATP-binding pocket of kinases. The benzoxazine core can be decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The carboxylate group at the 5-position of the target compound offers a key point for modification to enhance these properties.
Comparison with Alternatives: DNA-PK Inhibitors
The benchmark for DNA-PK inhibitors includes compounds like NU7441 (a chromenone derivative) and more recent clinical candidates such as M3814 and AZD7648. Benzoxazine-based inhibitors are developed to improve upon the selectivity and drug-like properties of these earlier compounds. A key advantage of the benzoxazine scaffold is its potential for greater selectivity against PI3K kinases, reducing the risk of off-target toxicities.[3]
The following table summarizes publicly available data for representative benzoxazine-based DNA-PK inhibitors compared to a known standard.
| Compound | Scaffold | DNA-PK IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | Selectivity (PI3Kα/DNA-PK) | Reference |
| NU7441 | Chromenone | 0.014 | 5 | ~357x | [3] |
| Compound 27 | 2-Morpholino-benzoxazine | 0.28 | 0.13 | ~0.5x (Non-selective) | [1] |
| Compound 15e | 2-Amino-benzoxazine | 2.5 | >10 | >4x | [1] |
| Compound 7d | 6-Aryl-benzoxazine | 0.034 | 5.8 (PI3Kβ) | ~170x | [3] |
Data for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate is not publicly available and would require experimental determination.
Experimental Protocols
To assess the novelty and potential of methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, the following experimental protocols are essential.
Synthesis of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate
A general procedure for the synthesis is as follows, which can be adapted and optimized.[4]
Protocol:
-
Reaction Setup: To a solution of methyl 4-amino-3-hydroxybenzoate (1 equivalent) in dimethylacetamide (DMAC), add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) and 1,2-dibromoethane (1.2 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically 120-140°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro DNA-PK Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ value of a test compound against DNA-PK.
Materials:
-
Purified human DNA-PK enzyme complex (DNA-PKcs/Ku70/Ku80).
-
Biotinylated peptide substrate (e.g., Biotin-EPPLSQEAFADLWKK).
-
Linearized plasmid DNA (e.g., pUC19).
-
ATP and kinase buffer.
-
Test compound (dissolved in DMSO).
-
Streptavidin-coated plates and appropriate detection reagents (e.g., europium-labeled anti-phosphoserine antibody for TR-FRET).
Procedure:
-
Reaction Preparation: In a microplate well, combine the kinase buffer, DNA-PK enzyme, linearized DNA, and the peptide substrate.
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add the detection reagents (e.g., streptavidin-allophycocyanin and europium-labeled antibody) and incubate to allow binding.
-
Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Outlook
Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate belongs to a pharmacologically significant class of compounds with substantial patent activity, particularly in the field of oncology as DNA-PK inhibitors. While likely covered by broad genus patents, its individual novelty and commercial potential hinge on demonstrating superior and unexpected properties. Key differentiators would include enhanced selectivity over related kinases, improved potency, or favorable ADME (absorption, distribution, metabolism, and excretion) properties.
The provided experimental frameworks for synthesis and biological evaluation are the first steps in substantiating such claims. Future research should focus on generating robust quantitative data to compare this compound against established benchmarks and exploring derivatization of the carboxylate moiety to build a proprietary structure-activity relationship (SAR) profile. Success in these areas will be critical for establishing a novel and defensible patent position in this competitive landscape.
References
- 1. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2013163190A8 - Dna-pk inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 121591-81-9 [smolecule.com]
Safety Operating Guide
Proper Disposal of Methyl 3,4-dihydro-2H-benzo[b]oxazine-5-carboxylate: A Guide for Laboratory Professionals
Proper Disposal of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, a chemical compound utilized in contemporary research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[3] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[3] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[3][4] |
Signal Word: Warning[3]
GHS Pictogram: GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE): Before handling Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: An impervious laboratory coat or clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation, or if working in an area with inadequate ventilation.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eye wash station are mandatory in the vicinity of the handling area.
Step-by-Step Disposal Protocol
The disposal of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
All waste containing Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, must be classified as hazardous chemical waste.
-
This waste must be segregated from other laboratory waste streams, such as non-hazardous trash and sharps.
-
-
Waste Collection and Containerization:
-
Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
For solutions containing the compound, use a designated, leak-proof, and labeled container for liquid hazardous waste.
-
Ensure the waste container is kept tightly closed except when adding waste.[2]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
Important Considerations:
-
DO NOT dispose of Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate down the drain or in regular trash.[2]
-
DO NOT attempt to neutralize or treat the chemical waste unless you are a trained professional with a validated and approved procedure.
-
In case of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the decontamination materials as hazardous waste.[2] Prevent the spill from entering drains or water courses.[2]
Personal protective equipment for handling Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate
Essential Safety & Handling Guide: Methyl 3,4-dihydro-2h-benzo[b][1][2]oxazine-5-carboxylate
This guide provides crucial safety and logistical information for the handling of Methyl 3,4-dihydro-2h-benzo[b][1][2]oxazine-5-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the necessary PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and dust that can cause serious eye irritation.[3] |
| Hand Protection | Disposable nitrile or neoprene gloves. Double-gloving is recommended.[1][4] | Provides a barrier against skin contact, which may cause irritation.[3] Regularly inspect gloves for any signs of degradation.[4] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[1] | Minimizes skin exposure to accidental spills.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[3] | Protects the respiratory tract from potentially irritating dust.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
Clean the affected area thoroughly.
-
Do not let the product enter drains.
Disposal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
